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  • Product: 3-(Chloromethyl)quinuclidin-3-ol hydrochloride
  • CAS: 247195-81-9

Core Science & Biosynthesis

Foundational

3-(Chloromethyl)quinuclidin-3-ol hydrochloride molecular weight

An In-depth Technical Guide to 3-(Chloromethyl)quinuclidin-3-ol Hydrochloride: A Novel Building Block for Drug Discovery For distribution to: Researchers, scientists, and drug development professionals. Abstract This tec...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-(Chloromethyl)quinuclidin-3-ol Hydrochloride: A Novel Building Block for Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 3-(Chloromethyl)quinuclidin-3-ol hydrochloride, a functionalized quinuclidine derivative with significant potential as a versatile building block in modern medicinal chemistry. The quinuclidine scaffold is a key pharmacophore in numerous approved drugs, valued for its rigid, bicyclic structure that precisely orients substituents for optimal target engagement. This document details the fundamental physicochemical properties of 3-(Chloromethyl)quinuclidin-3-ol hydrochloride, including its molecular weight of 212.12 g/mol , and proposes a robust synthetic pathway starting from 3-quinuclidinone. Furthermore, we outline a rigorous analytical workflow for structural verification and purity assessment. The guide culminates in a discussion of its prospective applications in drug discovery, particularly as a precursor for novel muscarinic receptor modulators and other therapeutics, leveraging the unique combination of a tertiary alcohol and a reactive chloromethyl handle for diverse library synthesis.

The Strategic Value of the Quinuclidine Nucleus in Medicinal Chemistry

The 1-azabicyclo[2.2.2]octane system, commonly known as the quinuclidine ring, is a privileged scaffold in drug development. Its rigid conformational structure minimizes the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. The nitrogen atom at the bridgehead position is typically protonated at physiological pH, providing a cationic center that can engage in crucial ionic interactions with receptor sites.

Quinuclidine derivatives are integral to several commercially successful drugs, including:

  • Solifenacin: A muscarinic M3 antagonist for treating overactive bladder.

  • Cevimeline: A muscarinic M1 and M3 agonist used for the treatment of dry mouth associated with Sjögren's syndrome.[1]

  • Palonosetron: A 5-HT3 antagonist used to prevent chemotherapy-induced nausea and vomiting.

The therapeutic utility of these molecules underscores the importance of developing novel, functionalized quinuclidine building blocks. The subject of this guide, 3-(Chloromethyl)quinuclidin-3-ol hydrochloride, introduces two valuable functional groups—a tertiary alcohol and a chloromethyl group—at the C3 position, opening new avenues for synthetic exploration and the development of next-generation therapeutics.

Physicochemical Properties and Structural Data

A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key quantitative data for 3-(Chloromethyl)quinuclidin-3-ol hydrochloride are summarized below.

PropertyValueData Source
IUPAC Name 3-(Chloromethyl)-1-azabicyclo[2.2.2]octan-3-ol hydrochlorideStructure-based
Molecular Formula C₈H₁₅Cl₂NOCalculated
Molecular Weight 212.12 g/mol Calculated
CAS Number Not available---
Appearance White to off-white crystalline solidPredicted
Solubility Predicted to be soluble in water and polar protic solvents (e.g., methanol, ethanol).Inferred from related hydrochloride salts.[2]
Melting Point Predicted to be >200 °C (with decomposition)Inferred from related compounds like 3-quinuclidinol hydrochloride (>300 °C).[2][3]
pKa ~7.5 - 8.5 (for the quinuclidinium ion)Estimated based on 3-quinuclidone (pKa 7.2).[4]

Proposed Synthesis and Mechanistic Considerations

The synthesis of 3-(Chloromethyl)quinuclidin-3-ol hydrochloride can be logically achieved via the nucleophilic addition of a chloromethyl organometallic reagent to the commercially available precursor, 3-quinuclidinone. This approach is advantageous as it directly establishes the desired tertiary alcohol and installs the chloromethyl group in a single, high-yielding step.

Causality of Experimental Design: The choice of 3-quinuclidinone as the starting material is strategic.[4] Its ketone functionality at the C3 position is an ideal electrophilic site for the key carbon-carbon bond formation. The use of an organometallic reagent, such as one derived from chloromethyl methyl ether or dichloromethane, provides the necessary nucleophilic chloromethyl anion equivalent. The final acidification step not only neutralizes the reaction intermediate but also conveniently forms the stable, crystalline hydrochloride salt of the final product.

Experimental Protocol: Synthesis of 3-(Chloromethyl)quinuclidin-3-ol hydrochloride

Materials:

  • 3-Quinuclidinone hydrochloride (1.0 eq)

  • Sodium hydroxide (or other base, to generate the free base)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (1.1 eq, solution in hexanes)

  • Dichloromethane (1.2 eq)

  • Hydrochloric acid (solution in isopropanol or diethyl ether)

  • Anhydrous sodium sulfate

Procedure:

  • Free Base Generation: 3-Quinuclidinone hydrochloride is neutralized with an aqueous base (e.g., NaOH) and the resulting free base is extracted into an organic solvent (e.g., chloroform).[5] The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 3-quinuclidinone as a solid.

  • Reagent Preparation (in situ): In a flame-dried, three-neck flask under an inert nitrogen atmosphere, anhydrous THF is cooled to -78 °C (dry ice/acetone bath). n-Butyllithium is added dropwise, followed by the slow addition of dichloromethane. The mixture is stirred for 30-60 minutes at -78 °C to generate the chloromethyl lithium reagent.

  • Nucleophilic Addition: A solution of 3-quinuclidinone (from step 1) in anhydrous THF is added dropwise to the cold reagent solution from step 2. The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

  • Quenching and Workup: The reaction is carefully quenched by the slow addition of water or saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature.

  • Extraction: The aqueous layer is extracted multiple times with an appropriate organic solvent (e.g., ethyl acetate). The combined organic extracts are dried over anhydrous sodium sulfate and concentrated in vacuo to yield the crude free base, 3-(Chloromethyl)quinuclidin-3-ol.

  • Salt Formation: The crude product is dissolved in a minimal amount of a suitable solvent (e.g., isopropanol). A solution of hydrochloric acid in isopropanol is added dropwise with stirring until the solution is acidic.[6] The resulting precipitate is collected by filtration, washed with cold solvent, and dried under vacuum to afford 3-(Chloromethyl)quinuclidin-3-ol hydrochloride as a solid.

G cluster_0 Synthesis Workflow Start 3-Quinuclidinone HCl FreeBase Generate Free Base (e.g., NaOH extraction) Start->FreeBase Addition Nucleophilic Addition in Anhydrous THF FreeBase->Addition Reagent Prepare Chloromethyl Lithium Reagent (n-BuLi + CH2Cl2, -78°C) Reagent->Addition Quench Aqueous Quench (e.g., H2O) Addition->Quench Extract Solvent Extraction & Drying Quench->Extract Salt HCl Salt Formation (in Isopropanol) Extract->Salt Product 3-(Chloromethyl)quinuclidin-3-ol HCl Salt->Product

Caption: Proposed synthetic workflow for 3-(Chloromethyl)quinuclidin-3-ol HCl.

Analytical Characterization and Self-Validating Protocols

To ensure the identity, purity, and stability of the synthesized compound, a multi-technique analytical approach is required. This constitutes a self-validating system where each method provides orthogonal data to confirm the final product's quality.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of the quinuclidine ring protons, and crucially, a singlet corresponding to the two protons of the chloromethyl (-CH₂Cl) group, typically in the range of 3.5-4.0 ppm. The disappearance of the signals associated with the C3 protons of the starting material is also a key indicator.

    • ¹³C NMR: The most definitive evidence for a successful reaction will be the disappearance of the carbonyl peak (~210 ppm) from 3-quinuclidinone and the appearance of a new quaternary carbon signal (C-OH) around 70-80 ppm. A peak for the chloromethyl carbon (~45-55 ppm) should also be present.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ (C₈H₁₄ClNO), with an expected m/z of 176.08, exhibiting the characteristic isotopic pattern for a chlorine-containing compound.

  • High-Performance Liquid Chromatography (HPLC): Purity is best assessed using reverse-phase HPLC with UV detection. Given the lack of a strong chromophore, detection at low wavelengths (200-215 nm) is recommended. Chiral HPLC can be employed to resolve enantiomers if a stereospecific synthesis is performed.[7]

  • Infrared (IR) Spectroscopy: Will show a broad absorption band in the 3200-3400 cm⁻¹ region, characteristic of the O-H stretch of the tertiary alcohol, and the disappearance of the strong C=O stretch (~1730 cm⁻¹) from the starting ketone.

G cluster_1 Analytical Quality Control Sample Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Confirms Structure Sample->NMR MS Mass Spectrometry Confirms Molecular Weight Sample->MS HPLC HPLC Analysis Assesses Purity Sample->HPLC IR IR Spectroscopy Confirms Functional Groups Sample->IR Pass QC Pass: High Purity Material NMR->Pass MS->Pass HPLC->Pass IR->Pass

Caption: A multi-faceted workflow for analytical quality control.

Prospective Applications in Drug Discovery

The bifunctional nature of 3-(Chloromethyl)quinuclidin-3-ol hydrochloride makes it a highly valuable intermediate for constructing diverse chemical libraries.

  • Scaffold for Muscarinic Receptor Ligands: The core 3-hydroxyquinuclidine structure is a well-established pharmacophore for muscarinic acetylcholine receptors.[1] The tertiary alcohol can be used to form ester or ether linkages to other molecular fragments, a common strategy in the design of muscarinic agonists and antagonists.[2]

  • Reactive Handle for Library Synthesis: The primary alkyl chloride of the chloromethyl group serves as a versatile electrophilic handle. It can readily undergo nucleophilic substitution reactions with a wide range of nucleophiles (amines, thiols, alcohols, etc.) to append diverse side chains. This allows for rapid scaffold decoration and the exploration of structure-activity relationships (SAR).

  • Potential for Novel CNS-Active Agents: The rigid quinuclidine scaffold is frequently used in the design of agents targeting the central nervous system (CNS). The polarity and synthetic versatility of this building block make it an attractive starting point for developing novel ligands for ion channels, transporters, and G-protein coupled receptors within the CNS.

Safety, Handling, and Storage

As with any laboratory chemical, 3-(Chloromethyl)quinuclidin-3-ol hydrochloride should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[8][9]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10] Avoid contact with skin and eyes.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8] The hydrochloride salt form is expected to be a stable, non-hygroscopic solid.

  • Toxicity: While specific toxicity data is not available, related quinuclidine derivatives can be biologically active. The compound should be treated as potentially hazardous.

References

  • PubChem. (n.d.). 3-Quinuclidinol. National Center for Biotechnology Information. Retrieved from [Link]

  • Chavakula, R., Saladi, J. S. C., Shankar, N. G. B., Reddy, D. S., & Babu, K. R. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal, 14(3), 127. Retrieved from [Link]

  • Sternbach, L. H., & Kaiser, S. (1952). Antispasmodics. II. Bicyclic Basic Alcohols. Organic Syntheses, Coll. Vol. 4, p.823 (1963); Vol. 32, p.91 (1952). Retrieved from [Link]

  • Wikipedia. (2023). 3-Quinuclidone. Retrieved from [Link]

  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
  • PubChem. (n.d.). 3-Quinuclidinol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (n.d.). (S)-(+)-quinuclidin-3-ol hydrochloride. Retrieved from [Link]

  • Gomha, S. M., et al. (2017). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Molecules, 22(5), 788.
  • Carl ROTH GmbH + Co. KG. (2021). Safety Data Sheet: (R)-3-Quinuclidinol. Retrieved from [Link]

  • CN114437060A - Preparation method of (R) -and (S) -3-quinuclidinol. (2022).
  • Aaron, H. S., Owens, O. O., & Miller, J. I. (1969). U.S. Patent No. 3,464,997. Washington, DC: U.S.
  • Warawa, E. J., & Campbell, H. F. (1973). Quinuclidine chemistry. 5. Synthesis of 2-benzylidenequinuclidin-3-ones and related compounds. The Journal of Organic Chemistry, 38(11), 2044-2049.
  • Chavakula, R., et al. (2012). A process for producing 3-quinuclidinone hydrochloride by oxidation of unwanted isomer 3-S-quinuclidinol. Journal of the Indian Chemical Society, 89, 1-3.

Sources

Foundational

Introduction: The Strategic Importance of the Quinuclidine Scaffold

An In-depth Technical Guide to 3-Quinuclidinone Hydrochloride as a Starting Material In the landscape of medicinal chemistry and pharmaceutical development, the quinuclidine ring system stands out as a privileged scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Quinuclidinone Hydrochloride as a Starting Material

In the landscape of medicinal chemistry and pharmaceutical development, the quinuclidine ring system stands out as a privileged scaffold. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for functional groups, which is crucial for achieving high-affinity and selective interactions with biological targets. 3-Quinuclidinone hydrochloride, a stable salt of the ketone derivative of quinuclidine, serves as a cornerstone starting material, offering a strategic entry point into a diverse array of complex and therapeutically significant molecules.[1][2] Its unique architecture, featuring both a ketone and a tertiary amine, presents multiple reaction centers for synthetic manipulation.[1][3]

This guide provides a comprehensive overview of 3-Quinuclidinone hydrochloride, from its fundamental properties and synthesis to its pivotal role in the development of key pharmaceutical agents. We will explore detailed synthetic protocols, explain the rationale behind experimental choices, and illustrate the pathways to high-value compounds, offering field-proven insights for researchers and drug development professionals.

Property Specification Reference
CAS Number 1193-65-3[4]
Molecular Formula C₇H₁₁NO·HCl[4]
Molecular Weight 161.63 g/mol [4]
Appearance White to pale brown/beige crystalline powder[4][5]
Solubility Soluble in water and methanol; Insoluble in ether, THF, and toluene[4]
pKa (Conjugate Acid) 7.2[6]

Part 1: Synthesis of the Core Intermediate: 3-Quinuclidinone Hydrochloride

The most established and convenient route to 3-Quinuclidinone hydrochloride involves a multi-step sequence culminating in a Dieckmann condensation.[6][7] This intramolecular cyclization of a diester, followed by hydrolysis and decarboxylation, efficiently constructs the characteristic bicyclic framework of the quinuclidinone core.

The process begins with the N-alkylation of a piperidine derivative, followed by catalytic hydrogenation to saturate the pyridine ring, and finally, the base-catalyzed cyclization and subsequent decarboxylation.[7]

Synthetic Workflow: From Piperidine to Quinuclidinone

G cluster_0 Step 1: N-Alkylation & Hydrogenation cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Hydrolysis & Decarboxylation A Ethyl Isonipecotate C 1-Carbethoxymethyl-4- carbethoxypiperidine A->C K2CO3 or Et3N B Ethyl Chloroacetate B->C D Keto-ester intermediate C->D K-tert-butoxide (strong base) E 3-Quinuclidinone D->E H2SO4 (aq), Heat F 3-Quinuclidinone HCl E->F HCl

Caption: Key stages in the synthesis of 3-Quinuclidinone HCl.

Experimental Protocol: Dieckmann Condensation Route

This protocol is an amalgamation of established industrial and academic procedures, designed for scalability and efficiency.[2][7]

Step 1: Synthesis of 1-Carbethoxymethyl-4-Carbethoxypiperidine

  • To a stirred solution of ethyl isonipecotate (1.0 mole) and potassium carbonate (1.2 moles) in a suitable solvent like water or toluene, add ethyl chloroacetate (1.0 mole) dropwise at room temperature.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by GC or TLC.

  • Cool the reaction mixture, separate the organic layer, and wash it with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude 1-Carbethoxymethyl-4-Carbethoxypiperidine. The product is often used in the next step without further purification.

Causality Note: The use of a base like potassium carbonate is essential to deprotonate the piperidine nitrogen, facilitating its nucleophilic attack on the electrophilic carbon of ethyl chloroacetate.

Step 2: Intramolecular Cyclization and Decarboxylation

  • Prepare a solution of potassium tert-butoxide (1.25 moles) in anhydrous toluene (500 mL) in a flask equipped with a reflux condenser and under a nitrogen atmosphere.

  • Heat the solution to reflux. Add a solution of 1-Carbethoxymethyl-4-Carbethoxypiperidine (0.82 moles) in toluene (100 mL) dropwise over 3 hours.[2]

  • After the addition is complete, continue stirring at reflux for another 3 hours to drive the Dieckmann condensation to completion.

  • Cool the mixture to approximately 50°C and carefully add dilute sulfuric acid (e.g., 13 mL H₂SO₄ in 40 mL water) dropwise.[2]

  • Separate the aqueous layer and heat it to reflux for 6-15 hours to effect hydrolysis and complete decarboxylation.[2][7]

Causality Note: Potassium tert-butoxide is a strong, non-nucleophilic base required to generate the carbanion necessary for the intramolecular cyclization. The subsequent acidic workup and heating hydrolyze the resulting keto-ester and promote decarboxylation to yield the target ketone.

Step 3: Isolation and Salt Formation

  • Cool the aqueous solution to room temperature and adjust the pH to >10 using a 50% sodium hydroxide solution.[2]

  • Extract the aqueous layer multiple times with chloroform or another suitable organic solvent.

  • Combine the organic extracts, dry over sodium sulfate, and evaporate the solvent under reduced pressure to obtain crude 3-Quinuclidinone base as a solid.

  • Dissolve the crude base in a minimal amount of a solvent like isopropyl alcohol and add isopropyl alcohol saturated with HCl gas until the pH is acidic (1-2).[8]

  • Cool the solution to induce crystallization. Filter the resulting precipitate, wash with cold isopropyl alcohol, and dry under vacuum to yield 3-Quinuclidinone hydrochloride as a white crystalline solid.

Part 2: Applications as a Strategic Starting Material

The true value of 3-Quinuclidinone hydrochloride lies in its versatility as a precursor to a wide range of pharmaceuticals.[1][9] Its ketone functionality is a gateway to numerous transformations, including reduction to the corresponding alcohol, olefination reactions, and nucleophilic additions.

Case Study 1: Synthesis of Cevimeline

Cevimeline (marketed as Evoxac®) is a muscarinic agonist used to treat dry mouth associated with Sjögren's syndrome.[5][10] The synthesis of Cevimeline is a prime example of the strategic utility of 3-Quinuclidinone, which forms the core of the final drug molecule.[11][12]

The synthesis involves converting the ketone into an epoxide, followed by ring-opening with a sulfur nucleophile and subsequent condensation with acetaldehyde to form the spiro-oxathiolane ring system.[13][14]

Synthetic Workflow: 3-Quinuclidinone to Cevimeline

G A 3-Quinuclidinone B 3-Methylenequinuclidine Epoxide A->B Corey-Chaykovsky Reaction (e.g., (CH3)3S(O)I, NaH) C 3-Hydroxy-3- (mercaptomethyl)quinuclidine B->C H2S or NaSH (Nucleophilic Ring Opening) D Cevimeline (cis/trans mixture) C->D Acetaldehyde, Lewis Acid (BF3·OEt2) E Cevimeline HCl D->E Isomerization (trans to cis), HCl

Caption: Synthetic pathway for Cevimeline from 3-Quinuclidinone.

Experimental Protocol: Synthesis of Cevimeline Intermediate

Step 1: Epoxidation of 3-Quinuclidinone

  • Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous DMSO under a nitrogen atmosphere.

  • Add trimethylsulfoxonium iodide (1.1 eq) portion-wise, keeping the temperature below 25°C. Stir for 30-45 minutes until hydrogen evolution ceases.

  • Add a solution of 3-Quinuclidinone (1.0 eq, free base) in DMSO dropwise.

  • Stir the reaction at room temperature for 12-18 hours.

  • Quench the reaction by carefully pouring it into ice water and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude epoxide (3-methylenequinuclidine epoxide).[13][14]

Causality Note: This is the Corey-Chaykovsky reaction. The sulfoxonium ylide generated in situ acts as a nucleophile, attacking the carbonyl carbon. The subsequent intramolecular displacement of DMSO by the oxygen anion forms the epoxide ring.

Step 2: Thiol Formation via Epoxide Ring-Opening

  • Bubble hydrogen sulfide (H₂S) gas through a cooled solution of the crude epoxide in an appropriate solvent with a base (e.g., NaOH in water), or use a safer alternative like sodium hydrosulfide (NaSH).[12][13]

  • Monitor the reaction until the epoxide is consumed.

  • Acidify the reaction mixture carefully and then extract the product, 3-hydroxy-3-(mercaptomethyl)quinuclidine, into an organic solvent.

Causality Note: The hydrosulfide anion is a potent nucleophile that attacks one of the carbons of the strained epoxide ring, leading to its opening and the formation of a vicinal hydroxyl and thiol group.

Step 3: Spirocycle Formation

  • Dissolve the crude 3-hydroxy-3-(mercaptomethyl)quinuclidine in an anhydrous solvent like dichloromethane.

  • Cool the solution in an ice bath and add acetaldehyde (1.5 eq).

  • Add a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), dropwise.[13]

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction, neutralize, and extract the crude Cevimeline. The product is a mixture of cis and trans isomers, which requires further separation and isomerization to obtain the desired cis isomer.[13]

Case Study 2: Accessing Chiral Building Blocks for Muscarinic Ligands

The reduction of the ketone in 3-Quinuclidinone yields 3-Quinuclidinol, a crucial chiral alcohol.[15] This alcohol is a key building block for a multitude of muscarinic receptor agonists and antagonists being investigated for diseases like Alzheimer's and urinary incontinence.[2] Drugs such as Talsaclidine and others incorporate the (R)-3-Quinuclidinol moiety as an integral part of their structure.[2]

The reduction can be achieved using standard reducing agents or through advanced biocatalytic methods for enantioselective synthesis.[2][16][17]

Synthetic Workflow: Reduction to 3-Quinuclidinol

G A 3-Quinuclidinone B (±)-3-Quinuclidinol (Racemic) A->B NaBH4, H2O or Catalytic Hydrogenation (H2/Pd-C) C (R)-3-Quinuclidinol or (S)-3-Quinuclidinol A->C Asymmetric Hydrogenation (Chiral Ru-catalyst) or Biocatalysis (e.g., Hyd1) D Muscarinic Agonists (e.g., Talsaclidine) C->D Further Synthesis

Caption: Pathways from 3-Quinuclidinone to racemic and chiral 3-Quinuclidinol.

Experimental Protocol: Synthesis of Racemic 3-Quinuclidinol
  • Dissolve 3-Quinuclidinone (free base, 10.0 g, 0.08 mol) in water (30 mL) at 30-35°C.[2]

  • Add sodium borohydride (NaBH₄, 1.5 g, 0.04 mol) portion-wise over 1 hour, maintaining the temperature.[2]

  • Stir the reaction mixture for 4 hours at the same temperature. Monitor completion by GC.[2]

  • Extract the reaction mass with chloroform (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude solid by recrystallization from acetone to yield (±)-3-Quinuclidinol as a white crystalline solid.[2]

Causality Note: Sodium borohydride is a mild and selective reducing agent that effectively reduces the ketone to a secondary alcohol without affecting other parts of the molecule. The reaction is performed in water, making it an environmentally benign process. For enantiomerically pure products, specialized chiral catalysts or enzymes are required to control the stereochemical outcome of the hydride addition.[16][18]

Conclusion

3-Quinuclidinone hydrochloride is far more than a simple chemical intermediate; it is a strategic asset in the synthesis of complex, high-value pharmaceutical compounds. Its rigid bicyclic structure and versatile ketone functionality provide a robust platform for constructing molecules with precise three-dimensional architectures necessary for potent and selective biological activity. From the muscarinic agonist Cevimeline to a host of ligands targeting the central nervous system, the synthetic pathways originating from 3-Quinuclidinone hydrochloride underscore its enduring importance in modern drug discovery and development. The protocols and insights provided herein serve as a technical guide for harnessing the full synthetic potential of this pivotal starting material.

References

  • 3-Quinuclidinone hydrochloride - 1193-65-3 - Vulcanchem. (URL: )
  • What is the synthesis and application of 3-Quinuclidinone hydrochloride? - Guidechem. (URL: )
  • 3-Quinuclidinone hydrochloride - Chem-Impex. (URL: )
  • CN103113366A - Preparation method for 3-quinuclidone - Google P
  • 3-Quinuclidone - Wikipedia. (URL: [Link])

  • Innovating with Intermediates: The Impact of 3-Quinuclidinone Hydrochloride in Research. (URL: )
  • 3-quinuclidone hydrochloride - Organic Syntheses Procedure. (URL: [Link])

  • CA2194727C - Process for the preparation of optically active 3-quinuclidinol - Google P
  • PRODUCT IN FOCUS - 3-Quinuclidinone Hydrochloride - ExSyn Corp. (URL: )
  • A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. (URL: [Link])

  • Synthesis of functionalised quinuclidines - The University of Liverpool Repository. (URL: [Link])

  • CN114437060A - Preparation method of (R) -and (S)
  • A process for producing 3-quinuclidinone hydrochloride by oxidation of unwanted isomer 3-S-quinuclidinol - Zenodo. (URL: [Link])

  • (+-)-3-Quinuclidinol | C7H13NO - PubChem. (URL: [Link])

  • Preparation of (3R)-quinuclidinol using heterogeneous biocatalytic hydrogenation in a dynamically-mixed continuous flow reactor - Frontiers. (URL: [Link])

  • US8080663B2 - Process for the preparation of 2-methylspiro(1,3-oxathiolane-5,3′)
  • Preparation of (3R)-quinuclidinol using heterogeneous biocatalytic hydrogenation in a dynamically-mixed continuous flow reactor - Frontiers. (URL: [Link])

  • Biocatalytic hydrogenation of 3‐quinuclidinone (3, 50 mM) to... - ResearchGate. (URL: [Link])

  • Cevimeline Hydrochloride. (URL: )
  • Cevimeline, セビメリン | New Drug Approvals. (URL: [Link])

  • Cevimeline Hydrochloride - DailyMed. (URL: [Link])

Sources

Exploratory

Spectroscopic Data of 3-(Chloromethyl)quinuclidin-3-ol Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Foreword The quinuclidine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Its r...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The quinuclidine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Its rigid bicyclic structure provides a well-defined orientation for pharmacophoric groups, making it a privileged core for drug design. 3-(Chloromethyl)quinuclidin-3-ol hydrochloride, a derivative of this important scaffold, presents a unique combination of a tertiary alcohol and a reactive chloromethyl group, earmarking it as a valuable intermediate for the synthesis of novel therapeutics. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide, prepared from the perspective of a Senior Application Scientist, offers a comprehensive exploration of the spectroscopic characteristics of 3-(Chloromethyl)quinuclidin-3-ol hydrochloride.

This document deviates from a rigid template, instead adopting a structure that logically unfolds the spectroscopic narrative of the molecule. We will begin by examining the foundational spectroscopic data of the parent compound, 3-quinuclidinol, and its hydrochloride salt. This established data will serve as a robust baseline for the subsequent, in-depth predictive analysis of the title compound. By dissecting the influence of the chloromethyl substituent, we will construct a detailed and scientifically-grounded spectroscopic profile of 3-(Chloromethyl)quinuclidin-3-ol hydrochloride, empowering researchers to confidently identify and utilize this versatile chemical entity.

Molecular Structure and Its Spectroscopic Implications

The structure of 3-(Chloromethyl)quinuclidin-3-ol hydrochloride is characterized by the rigid 1-azabicyclo[2.2.2]octane (quinuclidine) cage. The hydrochloride salt form protonates the tertiary amine, significantly influencing the electronic environment of the entire molecule.

Caption: Chemical structure of 3-(Chloromethyl)quinuclidin-3-ol hydrochloride.

Spectroscopic Analysis Workflow

The comprehensive characterization of 3-(Chloromethyl)quinuclidin-3-ol hydrochloride necessitates a multi-technique approach. The following workflow ensures a thorough and validated structural elucidation.

G cluster_0 Data Acquisition cluster_1 Data Analysis & Interpretation cluster_2 Structural Confirmation NMR ¹H & ¹³C NMR NMR_Interp Chemical Shifts & Coupling NMR->NMR_Interp IR FTIR Spectroscopy IR_Interp Functional Group ID IR->IR_Interp MS Mass Spectrometry MS_Interp Fragmentation Pattern MS->MS_Interp Structure Final Structure Validation NMR_Interp->Structure IR_Interp->Structure MS_Interp->Structure

Caption: Workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Due to the lack of direct experimental data for 3-(Chloromethyl)quinuclidin-3-ol hydrochloride, we will first present the known data for 3-quinuclidinol hydrochloride and then provide a detailed prediction for the target molecule.

Spectroscopic Data of 3-Quinuclidinol Hydrochloride (Reference Compound)
Proton (¹H) Chemical Shift (δ, ppm) Multiplicity Integration
H2, H6, H73.38-2.82m5H
H4, H5, H82.46-1.62m6H
OHVariablebr s1H
NHVariablebr s1H
Carbon (¹³C) Chemical Shift (δ, ppm)
C3~68
C2, C6, C7~47
C4~26
C5, C8~20

Note: The chemical shifts are approximate and can vary based on the solvent and concentration.

Predicted ¹H NMR Spectrum of 3-(Chloromethyl)quinuclidin-3-ol Hydrochloride

The introduction of the chloromethyl group at the C3 position will induce significant changes in the ¹H NMR spectrum. The primary influence will be the deshielding effect of the electronegative chlorine atom.

Predicted Proton (¹H) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale
CH₂Cl3.6 - 3.8s2HThe methylene protons adjacent to the chlorine atom will be significantly deshielded.
H2, H6, H7 (axial & equatorial)3.0 - 3.5m6HProtons on the carbons adjacent to the nitrogen and the substituted C3 will experience varied shielding effects.
H4, H5, H8 (axial & equatorial)1.8 - 2.5m6HThese protons are further from the electronegative groups and will be less affected.
OHVariablebr s1HThe chemical shift of the hydroxyl proton is dependent on concentration, temperature, and solvent.
NHVariablebr s1HThe chemical shift of the ammonium proton is also variable and depends on experimental conditions.
Predicted ¹³C NMR Spectrum of 3-(Chloromethyl)quinuclidin-3-ol Hydrochloride

The ¹³C NMR spectrum will also reflect the electronic effects of the substituents.

Predicted Carbon (¹³C) Predicted Chemical Shift (δ, ppm) Rationale
C370 - 75The quaternary carbon bearing the hydroxyl and chloromethyl groups will be deshielded.
CH₂Cl45 - 50The carbon directly attached to the chlorine atom will show a characteristic downfield shift.
C2, C4, C648 - 55These carbons are alpha to the protonated nitrogen and will be deshielded.
C5, C7, C820 - 28These carbons are further away from the electron-withdrawing groups.
Experimental Protocol for NMR Data Acquisition

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of 3-(Chloromethyl)quinuclidin-3-ol hydrochloride.

  • Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts, particularly of exchangeable protons (OH and NH).

  • Add a small amount of an internal standard (e.g., TMS or a suitable reference for aqueous solutions) if quantitative analysis or precise chemical shift referencing is required.

Data Acquisition Parameters:

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: 0-12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • A relaxation delay of 1-2 seconds is generally sufficient.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0-200 ppm.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

    • Employing techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can aid in distinguishing between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

FTIR spectroscopy is an essential technique for identifying the functional groups present in a molecule.

IR Spectroscopic Data of 3-Quinuclidinol (Reference Compound)
Vibrational Mode Frequency (cm⁻¹) Intensity
O-H stretch (alcohol)3600-3200Strong, broad
N-H stretch (hydrochloride)3200-2500Broad
C-H stretch (alkane)3000-2850Strong
C-N stretch1200-1000Medium
C-O stretch (tertiary alcohol)~1150Strong
Predicted FTIR Spectrum of 3-(Chloromethyl)quinuclidin-3-ol Hydrochloride

The IR spectrum of the title compound will retain the key features of the parent molecule with the addition of a characteristic C-Cl stretching vibration.

Predicted Vibrational Mode Predicted Frequency (cm⁻¹) Intensity Rationale
O-H stretch (alcohol)3600-3200Strong, broadCharacteristic of the hydroxyl group.
N-H stretch (hydrochloride)3200-2500BroadIndicative of the protonated amine.
C-H stretch (alkane)3000-2850StrongFrom the quinuclidine ring and chloromethyl group.
C-O stretch (tertiary alcohol)~1150StrongTypical for a tertiary alcohol.
C-Cl stretch 800-600 Strong Diagnostic for the chloromethyl group. [1]
C-N stretch1200-1000MediumCharacteristic of the amine functionality.
Experimental Protocol for FTIR Data Acquisition

Instrumentation: A standard Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation:

  • KBr Pellet Method:

    • Grind a small amount (1-2 mg) of the solid sample with anhydrous potassium bromide (KBr) in an agate mortar and pestle.

    • Press the mixture into a transparent pellet using a hydraulic press.

  • Attenuated Total Reflectance (ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Acquire a background spectrum of the empty sample holder (or clean ATR crystal) to subtract atmospheric and instrumental interferences.

  • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural elucidation.

Mass Spectrometry Data of 3-Quinuclidinol (Reference Compound)
  • Molecular Ion (M⁺): m/z 127

  • Key Fragments: m/z 98 ([M-C₂H₅]⁺), m/z 82 ([M-C₂H₅N]⁺), m/z 70, m/z 57.

Predicted Mass Spectrum of 3-(Chloromethyl)quinuclidin-3-ol Hydrochloride

The mass spectrum of 3-(Chloromethyl)quinuclidin-3-ol will be influenced by the presence of the chlorine atom (with its characteristic isotopic pattern of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and the tertiary alcohol functionality. The hydrochloride salt will typically not be observed in the gas phase under electron ionization (EI) conditions.

  • Predicted Molecular Weight (free base): C₈H₁₄ClNO = 175.66 g/mol

  • Predicted Molecular Ion (M⁺): m/z 175 (for ³⁵Cl) and 177 (for ³⁷Cl) in a ~3:1 ratio. The molecular ion peak for tertiary alcohols can be weak or absent.

Predicted Key Fragmentation Pathways:

G M [M]⁺˙ m/z 175/177 M_minus_CH2Cl [M-CH₂Cl]⁺ m/z 126 M->M_minus_CH2Cl α-cleavage M_minus_H2O [M-H₂O]⁺˙ m/z 157/159 M->M_minus_H2O Dehydration M_minus_HCl [M-HCl]⁺˙ m/z 139 M->M_minus_HCl Loss of HCl Quinuclidine_ring_frag Quinuclidine Ring Fragments m/z 96, 82, etc. M_minus_H2O->Quinuclidine_ring_frag Further Fragmentation

Caption: Predicted key fragmentation pathways in MS.

Interpretation of Predicted Fragments:

  • [M-CH₂Cl]⁺ (m/z 126): Loss of the chloromethyl radical via alpha-cleavage, a common fragmentation pathway for tertiary alcohols.

  • [M-H₂O]⁺˙ (m/z 157/159): Dehydration is a characteristic fragmentation of alcohols.

  • [M-HCl]⁺˙ (m/z 139): Loss of a neutral HCl molecule.

  • Quinuclidine Ring Fragments (e.g., m/z 96, 82): Subsequent fragmentation of the quinuclidine ring system.

  • Isotope Peaks: The presence of chlorine will result in characteristic M+2 peaks for chlorine-containing fragments.

Experimental Protocol for Mass Spectrometry Data Acquisition

Instrumentation: A mass spectrometer, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct infusion system coupled with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

Sample Preparation:

  • GC-MS: Dissolve the sample in a volatile organic solvent (e.g., methanol, dichloromethane) at a low concentration (e.g., 1 mg/mL). The sample may need to be derivatized to improve volatility.

  • Direct Infusion ESI-MS: Dissolve the sample in a suitable solvent for electrospray (e.g., methanol or acetonitrile, often with a small amount of formic acid to promote ionization).

Data Acquisition Parameters:

  • EI Mode (for GC-MS):

    • Electron energy: 70 eV.

    • Mass range: Scan from a low m/z (e.g., 40) to a value sufficiently high to include the molecular ion (e.g., 250).

  • ESI Mode:

    • Operate in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Optimize spray voltage and other source parameters for maximum signal intensity.

Conclusion

This technical guide provides a comprehensive spectroscopic characterization of 3-(Chloromethyl)quinuclidin-3-ol hydrochloride, built upon a foundation of experimental data from its parent compound and established principles of spectroscopic interpretation. The predicted ¹H NMR, ¹³C NMR, FTIR, and mass spectral data, along with the detailed experimental protocols, offer a robust framework for researchers engaged in the synthesis, purification, and application of this valuable chemical intermediate. By understanding the intricate details of its spectroscopic signature, scientists can ensure the identity and purity of their material, thereby accelerating the pace of drug discovery and development.

References

  • A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal. 2018;14(3):127. [Link]

  • PubChem. (+-)-3-Quinuclidinol. National Center for Biotechnology Information. [Link]

  • Organic Syntheses Procedure: 3-quinuclidone hydrochloride. [Link]

  • Zenodo. A process for producing 3-quinuclidinone hydrochloride by oxidation of unwanted isomer 3-S-quinuclidinol. [Link]

  • NIST. 3-Quinuclidinol. NIST Chemistry WebBook. [Link]

  • NIST. 3-Quinuclidinol. NIST Chemistry WebBook. [Link]

  • ResearchGate. CnH2nCl+ ion formation in electron impact MS conditions: A theoretical study. [Link]

  • Google P
  • PubMed. NMR characterization of functional groups: 9--isomer ratios of available chloromethylstyrene mixtures. [Link]

  • YouTube. Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • MSU chemistry. Infrared Spectrometry. [Link]

  • Chemistry LibreTexts. NMR in Lab- Solvent Impurities. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • YouTube. Mass Fragmentation of Alkane and Cycloalkanes/ Mass spectrometry. [Link]

  • CU Boulder. IR Absorption Table. [Link]

  • Chemsrc. (R)-(−)-3-Quinuclidinol hydrochloride. [Link]

  • ResearchGate. Site-selective fragmentation in core-excited bromochloroalkanes [Br(CH2)nCl]. [Link]

  • CU Boulder. IR: alkyl halides. [Link]

  • Notes on NMR Solvents. [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]

  • UCSC. IR Tables. [Link]

  • University of Calgary. Nuclear Magnetic Resonance (NMR). [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 3-(Chloromethyl)quinuclidin-3-ol Hydrochloride: A Specialized Reagent for Advanced Drug Discovery

Introduction: The Significance of the Quinuclidine Scaffold The quinuclidine ring system, a rigid bicyclic tertiary amine, is a privileged scaffold in medicinal chemistry. Its conformational rigidity and basic nitrogen a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Quinuclidine Scaffold

The quinuclidine ring system, a rigid bicyclic tertiary amine, is a privileged scaffold in medicinal chemistry. Its conformational rigidity and basic nitrogen atom make it an excellent pharmacophore for interacting with various biological targets, most notably muscarinic and nicotinic acetylcholine receptors. This has led to its incorporation into a wide array of therapeutic agents and clinical candidates targeting conditions such as Alzheimer's disease, Sjögren's syndrome, and urinary incontinence.[1] The compound 3-(Chloromethyl)quinuclidin-3-ol hydrochloride is a specialized, functionalized derivative designed for further elaboration, serving as a critical building block for introducing the quinuclidinol moiety into more complex molecules.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 3-(Chloromethyl)quinuclidin-3-ol hydrochloride. While specific, published experimental protocols for this exact reagent are not widely available, this guide is built upon established principles of organic chemistry and the extensive body of research surrounding the quinuclidine core. The focus is to explain the causality behind experimental choices, enabling users to design robust and successful synthetic strategies.

Physicochemical Properties and Handling

Understanding the fundamental properties of 3-(Chloromethyl)quinuclidin-3-ol hydrochloride is paramount for its safe and effective use.

PropertyValue/InformationSource/Rationale
Molecular Formula C₈H₁₅Cl₂NO-
Molecular Weight 212.12 g/mol -
CAS Number 247195-81-9[2][3]
Appearance White to off-white solid (predicted)Based on related quinuclidine hydrochlorides.
Solubility Soluble in water, methanol, DMSO. Limited solubility in nonpolar organic solvents.The hydrochloride salt form confers aqueous solubility.
Stability Stable under normal ambient and anticipated storage conditions.[2] Store in a cool, dry, well-ventilated area away from strong oxidizing agents and bases.Inferred from data on related compounds. The chloromethyl group may be susceptible to slow hydrolysis in aqueous solution over extended periods.

Safety and Handling Precautions:

As a functionalized alkyl chloride, 3-(Chloromethyl)quinuclidin-3-ol hydrochloride must be handled with care. Alkylating agents are potentially hazardous, and appropriate personal protective equipment (PPE) is mandatory.

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are required at all times.

    • Hand Protection: Wear nitrile or neoprene gloves. Double-gloving is recommended for neat transfers.

    • Body Protection: A flame-retardant lab coat must be worn.

  • Toxicity Profile: While specific toxicity data for this compound is unavailable, it should be treated as an irritant to the eyes, skin, and respiratory system. Inhalation or skin contact may cause irritation.[2] Due to its alkylating nature, it should be considered a potential mutagen and handled accordingly.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Core Application: A Versatile Alkylating Agent for Nucleophilic Substitution

The primary utility of 3-(Chloromethyl)quinuclidin-3-ol hydrochloride stems from the reactivity of the primary alkyl chloride. This functional group is an excellent electrophile for Sₙ2 reactions, allowing for the covalent attachment of the quinuclidine scaffold to a wide range of nucleophiles.

Causality of Experimental Design:
  • Choice of Base: The starting material is a hydrochloride salt. To liberate the free tertiary amine and to neutralize the HCl generated during the alkylation of a neutral nucleophile (like an alcohol or thiol), a non-nucleophilic base is required. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices as they are strong enough to deprotonate many nucleophiles and are easily removed by filtration. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used. The choice of base depends on the pKa of the nucleophile and the required reaction temperature.

  • Solvent Selection: Polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (MeCN), or Dimethyl sulfoxide (DMSO) are ideal for Sₙ2 reactions. They effectively solvate the cation of the base (e.g., K⁺) while poorly solvating the anionic nucleophile, thereby increasing its nucleophilicity and accelerating the reaction rate.

  • Temperature Control: Sₙ2 reactions are often accelerated by heating. A typical temperature range is 50-80 °C. However, higher temperatures can lead to side reactions, so it is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal conditions.

General Protocol for Nucleophilic Substitution:

This protocol provides a general framework for the alkylation of a generic nucleophile (Nu-H), such as a phenol, thiol, or secondary amine.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagent 3-(Chloromethyl)quinuclidin-3-ol HCl (1.0 eq) mix Combine reagents in flask under N₂ reagent->mix nucleophile Nucleophile (Nu-H) (1.1 eq) nucleophile->mix base K₂CO₃ (2.5 eq) base->mix solvent Anhydrous DMF solvent->mix heat Heat to 60-80 °C mix->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool Upon completion filter Filter solids cool->filter extract Aqueous Extraction filter->extract purify Column Chromatography extract->purify final_product final_product purify->final_product Characterized Product

Caption: General workflow for Sₙ2 alkylation.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add the nucleophile (1.1 equivalents) and anhydrous potassium carbonate (2.5 equivalents).

  • Solvent Addition: Add anhydrous DMF via syringe. The volume should be sufficient to create a stirrable slurry (typically a 0.1 to 0.5 M concentration with respect to the limiting reagent).

  • Addition of Alkylating Agent: Add 3-(Chloromethyl)quinuclidin-3-ol hydrochloride (1.0 equivalent) to the mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate or another suitable organic solvent.

    • Filter off the inorganic salts through a pad of celite, washing the filter cake with the chosen solvent.

    • Wash the combined organic filtrate with water and then with brine to remove residual DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired alkylated product.

Specialized Application: Synthesis of PET Radiotracers

The chloromethyl group is an ideal precursor for radiofluorination to produce Positron Emission Tomography (PET) imaging agents. The nucleophilic substitution of the chloride with [¹⁸F]fluoride is a cornerstone of modern radiochemistry. Given the importance of quinuclidine derivatives in neuroscience, synthesizing an [¹⁸F]-labeled version of this scaffold is a highly relevant application.

Causality in Radiochemistry Protocol Design:
  • [¹⁸F]Fluoride Activation: [¹⁸F]Fluoride is typically produced as an aqueous solution and must be "activated" for nucleophilic substitution. This is achieved by forming a complex with a phase-transfer catalyst, such as Kryptofix 2.2.2 (K₂₂₂), in the presence of a base (e.g., K₂CO₃). The complex, often written as [K⊂2.2.2]⁺ ¹⁸F⁻, is soluble in aprotic solvents and possesses a "naked," highly nucleophilic fluoride ion.

  • Solvent and Temperature: Anhydrous acetonitrile or DMSO are the solvents of choice. The reaction requires heating, typically between 80-120 °C, to facilitate the displacement of the chloride.

  • Purification: Radiochemical syntheses are performed on a microscale. Purification is almost always achieved using semi-preparative High-Performance Liquid Chromatography (HPLC) to separate the desired radiolabeled product from unreacted precursor and side products with high purity.

Exemplary Protocol for [¹⁸F]Fluoromethyl-quinuclidin-3-ol Synthesis:

Workflow for Radiosynthesis:

G cluster_activation [¹⁸F]Fluoride Activation cluster_labeling Radiolabeling cluster_purification Purification & Formulation f18 Aqueous [¹⁸F]F⁻ kryptofix K₂₂₂ / K₂CO₃ f18->kryptofix azeo Azeotropic Drying (MeCN, 110°C) kryptofix->azeo precursor Add Precursor in Anhydrous MeCN azeo->precursor Activated [¹⁸F]F⁻ heat Heat Reaction Vial (100-120°C, 10-15 min) precursor->heat hplc Semi-Prep HPLC heat->hplc Crude Product reformulate SPE Reformulation hplc->reformulate Purified Tracer qc qc reformulate->qc Quality Control

Caption: Automated radiosynthesis workflow.

Step-by-Step Methodology (for automated synthesis module):

  • [¹⁸F]Fluoride Trapping: Trap aqueous [¹⁸F]fluoride, obtained from a cyclotron, on an anion exchange cartridge.

  • Elution and Drying: Elute the [¹⁸F]fluoride into the reaction vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water.

  • Azeotropic Drying: Heat the vessel under a stream of nitrogen to evaporate the solvent, forming the anhydrous [K⊂2.2.2]⁺ ¹⁸F⁻ complex. This step is critical and is often repeated with additional anhydrous acetonitrile to ensure complete dryness.

  • Radiolabeling Reaction: Add a solution of 3-(Chloromethyl)quinuclidin-3-ol hydrochloride (typically 1-5 mg) dissolved in anhydrous acetonitrile or DMSO to the reaction vessel. Seal the vessel and heat to 100-120 °C for 10-15 minutes.

  • Purification: After cooling, the reaction mixture is diluted and injected onto a semi-preparative HPLC column (e.g., C18) to isolate the radiolabeled product.

  • Formulation: The collected HPLC fraction containing the product is passed through a C18 solid-phase extraction (SPE) cartridge. The cartridge traps the product, which is then washed with water to remove HPLC solvents and finally eluted with ethanol. The ethanolic solution is diluted with sterile saline for injection.

  • Quality Control: The final product is tested for radiochemical purity, specific activity, pH, and sterility before use.

Conclusion

3-(Chloromethyl)quinuclidin-3-ol hydrochloride is a valuable, albeit specialized, synthetic intermediate. Its true potential is realized when viewed as a tool for covalently introducing the functionally significant quinuclidine scaffold into target molecules. The primary chloromethyl group provides a reliable handle for nucleophilic substitution, making it particularly well-suited for applications in medicinal chemistry lead optimization and the synthesis of PET radiotracers for in vivo imaging. The protocols and rationale provided herein offer a robust foundation for researchers to design and execute experiments with this promising reagent, paving the way for new discoveries in drug development and molecular imaging.

References

  • Chavakula, R., et al. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol Under Solvent Free Conditions. Organic Chemistry: An Indian Journal, 14(3):127. Available at: [Link]

  • PubChem. (n.d.). (+-)-3-Quinuclidinol. National Center for Biotechnology Information. Retrieved from: [Link]

  • Teranishi, K., et al. (2001). Synthesis and biological evaluation of quinuclidine derivatives incorporating phenothiazine moieties as squalene synthase inhibitors. Bioorganic & Medicinal Chemistry, 9(10), 2725-2732. Available at: [Link]

  • University of Liverpool Repository. (n.d.). Functionalised Quinuclidines and Their Applications in Asymmetric Synthesis. Retrieved from: [Link]

  • Google Patents. (n.d.). CN101993444A - Method to synthesize quinuclidine hydrochloride.
  • Royal Society of Chemistry. (2006). Quinuclidine derivatives as structure directing agents for the synthesis of boron containing zeolites. Journal of Materials Chemistry. Available at: [Link]

  • Wurm, M., et al. (2019). Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. European Journal of Organic Chemistry. Available at: [Link]

  • Sci-Hub. (n.d.). ChemInform Abstract: Functionalized o‐Bis(chloromethyl)pyridines as Precursors for Pyridine o‐Quinodimethane Analogues and Their (4+2) Cycloadducts. Retrieved from: [Link]

  • National Institutes of Health. (2017). Selective sp3 C–H alkylation via polarity-match-based cross-coupling. Nature. Available at: [Link]

  • Wikipedia. (n.d.). 3-Quinuclidone. Retrieved from: [Link]

  • Gao, M., et al. (2013). Synthesis and evaluation of 11C-LY2795050 as a κ-opioid receptor antagonist radiotracer for PET imaging. Journal of Nuclear Medicine. Available at: [Link]

  • National Institutes of Health. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Enantiomeric Excess in Chiral Quinuclidine Synthesis

Welcome to the technical support center dedicated to the intricate science of synthesizing chiral quinuclidines with high enantiomeric excess. The quinuclidine scaffold is a privileged structure in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the intricate science of synthesizing chiral quinuclidines with high enantiomeric excess. The quinuclidine scaffold is a privileged structure in medicinal chemistry and asymmetric catalysis, making the stereocontrolled synthesis of its derivatives a critical endeavor.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in the laboratory, providing field-proven insights and actionable troubleshooting strategies.

Our approach is grounded in a deep understanding of reaction mechanisms and the practical nuances of experimental work. We aim to equip you with the knowledge to not only follow protocols but to understand the causality behind them, enabling you to adapt and optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the improvement of enantiomeric excess in chiral quinuclidine synthesis.

Q1: What are the primary strategies for achieving high enantiomeric excess in quinuclidine synthesis?

A1: The main strategies include:

  • Asymmetric Catalysis: Employing a chiral catalyst to favor the formation of one enantiomer over the other. This can involve transition metal catalysts (e.g., Iridium-based) or organocatalysts.[1][4]

  • Use of Chiral Auxiliaries: Temporarily incorporating a chiral molecule to direct the stereochemical outcome of a reaction, which is then cleaved to yield the desired enantiomerically enriched product.[2]

  • Chiral Building Blocks: Starting from an enantiomerically pure precursor, such as (R)-3-Quinuclidinol, to build the final molecule. In this case, the chirality is inherent to the starting material.[5]

  • Kinetic Resolution: Differentiating two enantiomers in a racemic mixture by their different reaction rates with a chiral catalyst or reagent, resulting in an enantioenriched sample of the less reactive enantiomer.[6][7]

Q2: How is the enantiomeric excess of a chiral quinuclidine sample determined?

A2: The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC) .[1][4][5] This technique uses a chiral stationary phase to separate the enantiomers, allowing for their quantification. Other methods include chiral gas chromatography (GC), nuclear magnetic resonance (NMR) using chiral solvating or derivatizing agents, and polarimetry to measure optical rotation.[4]

Q3: My enantiomeric excess is low. What are the most likely initial parameters to investigate for optimization?

A3: When facing low enantiomeric excess, begin by scrutinizing the following:

  • Catalyst/Ligand Integrity: Ensure the catalyst and any chiral ligands are pure and have not degraded.

  • Reaction Temperature: Temperature can have a significant impact on enantioselectivity. Lowering the temperature often improves the enantiomeric excess.

  • Solvent: The polarity and coordinating ability of the solvent can influence the transition state of the reaction. Screen a range of solvents.

  • Reactant Purity: Impurities in your starting materials can interfere with the catalytic cycle or react competitively.

Q4: What is the difference between a chiral auxiliary and a chiral building block?

A4: A chiral auxiliary is a temporary functional group that is attached to the substrate to direct the stereochemistry of a reaction and is subsequently removed. In contrast, a chiral building block is an enantiomerically pure molecule that is incorporated as a permanent part of the final product's structure.[5] (R)-3-Quinuclidinol is a prime example of a chiral building block.[5]

Troubleshooting Guides: Common Issues and Solutions

This section provides a more in-depth, question-and-answer formatted guide to troubleshoot specific problems encountered during the synthesis of chiral quinuclidines.

Issue 1: Poor Enantiomeric Excess in an Asymmetric Catalytic Reaction

Q: I am using an established iridium-catalyzed intramolecular allylic dearomatization reaction to synthesize a chiral quinuclidine derivative, but my enantiomeric excess is consistently below 50%, whereas the literature reports >90% ee. What could be the cause?

A: This discrepancy often points to subtle but critical variations in experimental conditions. Here’s a systematic approach to troubleshooting:

  • Causality: The enantioselectivity of this reaction is highly dependent on the precise geometry of the transition state, which is influenced by the catalyst-ligand complex, solvent, and temperature. Any deviation can lead to a loss of stereocontrol.

  • Troubleshooting Steps:

    • Catalyst and Ligand Quality:

      • Verification: Re-verify the purity of your iridium precursor ([Ir(cod)Cl]₂) and the chiral ligand (e.g., Feringa ligand). Impurities can poison the catalyst or promote side reactions.

      • Handling: Chiral phosphine-based ligands can be sensitive to air and moisture. Ensure they have been stored and handled under an inert atmosphere (e.g., argon or nitrogen).

    • Reaction Setup and Conditions:

      • Inert Atmosphere: Strictly maintain an inert atmosphere throughout the reaction setup and duration. Oxygen can oxidize the catalyst and degrade the ligand.

      • Solvent Purity and Degassing: Use anhydrous, high-purity solvent. It is crucial to thoroughly degas the solvent before use to remove dissolved oxygen.

      • Temperature Control: Ensure precise and stable temperature control. A deviation of even a few degrees can impact the enantiomeric excess. Use a reliable cryostat or oil bath.

    • Activator/Additive Effects:

      • Some protocols require an activator or additive.[1] Ensure the correct stoichiometry and purity of these reagents.

  • Workflow Diagram for Troubleshooting Low ee in Asymmetric Catalysis:

    G start Low Enantiomeric Excess Observed catalyst Verify Catalyst and Ligand Purity & Handling start->catalyst conditions Check Reaction Conditions: - Inert Atmosphere - Solvent Purity/Degassing - Temperature Control catalyst->conditions If catalyst/ligand are pure reagents Confirm Stoichiometry and Purity of Additives conditions->reagents If conditions are optimal analysis Re-analyze ee by Chiral HPLC reagents->analysis After running optimized reaction analysis->start If ee is still low, reconsider reaction mechanism/substrate success High Enantiomeric Excess Achieved analysis->success If ee is high

    Caption: Troubleshooting workflow for low enantiomeric excess.

Issue 2: Inconsistent Results in Kinetic Resolution

Q: I am attempting a kinetic resolution of a racemic quinuclidine derivative using a chiral catalyst, but the enantiomeric excess of the recovered starting material is not consistent between batches. Why is this happening?

A: Inconsistent kinetic resolutions often stem from difficulties in precisely controlling the reaction conversion. The enantiomeric excess of the unreacted starting material is directly proportional to the extent of the reaction.

  • Causality: In a kinetic resolution, one enantiomer reacts faster than the other.[7] If the reaction goes to completion, both enantiomers will be consumed, and the product will be racemic. To achieve high enantiomeric excess of the unreacted starting material, the reaction must be stopped at the optimal conversion.

  • Troubleshooting Steps:

    • Precise Monitoring of Reaction Progress:

      • Method: Use a reliable analytical technique like GC or HPLC to monitor the consumption of the starting material in real-time. Do not rely solely on TLC, which may not be sensitive enough to determine the precise conversion.

      • Time Course Study: Perform a time course study by taking aliquots at regular intervals and analyzing the conversion and the enantiomeric excess of the starting material. This will help you determine the optimal reaction time.

    • Stoichiometry of the Resolving Agent:

      • The amount of the resolving agent is critical. For a classic kinetic resolution, typically around 0.5 equivalents of the reagent are used to resolve a racemate, aiming for a theoretical maximum yield of 50% for the enantioenriched starting material. Ensure the stoichiometry is accurate.

    • Temperature and Concentration Control:

      • Maintain a constant temperature, as reaction rates are temperature-dependent.

      • Ensure consistent concentrations of all reactants between batches.

  • Data Representation: Idealized Kinetic Resolution Progress

Reaction Conversion (%)ee of Starting Material (%)Yield of Starting Material (%)
00100
253375
50>9950
75>9925
100N/A0
Note: This is an idealized representation for a reaction with a high selectivity factor.
Issue 3: Difficulty in Removing Chiral Auxiliary

Q: I have successfully performed a diastereoselective reaction using a chiral auxiliary, but I am struggling to cleave the auxiliary without racemizing my quinuclidine product. What are the best practices for auxiliary removal?

A: The choice of cleavage conditions is paramount to preserving the stereochemical integrity of your product.

  • Causality: Harsh cleavage conditions (e.g., strong acid or base, high temperatures) can lead to epimerization at the newly formed stereocenter, thus eroding the enantiomeric excess.

  • Troubleshooting Steps:

    • Select Mild Cleavage Conditions:

      • Consult the literature for the specific chiral auxiliary you are using to find established, mild cleavage protocols.

      • For example, if you have an Evans oxazolidinone auxiliary, reductive cleavage methods (e.g., LiBH₄) are often milder than acidic or basic hydrolysis.

    • Screen Cleavage Reagents and Conditions:

      • If racemization is observed, systematically screen different cleavage reagents, solvents, and temperatures on a small scale.

      • Monitor the enantiomeric excess of the product under each condition to identify the optimal protocol.

    • Protecting Group Strategy:

      • Consider if other functional groups in your molecule are interfering with the cleavage. It may be necessary to use a protecting group strategy to mask sensitive functionalities during auxiliary removal.

  • Diagram of Chiral Auxiliary Strategy:

    G start Achiral Substrate attach Attach Chiral Auxiliary start->attach diastereoselective Diastereoselective Reaction attach->diastereoselective diastereomers Separable Diastereomers diastereoselective->diastereomers cleave Cleave Auxiliary diastereomers->cleave product Enantiomerically Enriched Product cleave->product

    Caption: General workflow for using a chiral auxiliary.

Experimental Protocol: Asymmetric Reduction of 3-Quinuclidinone

This protocol details the biocatalytic reduction of 3-quinuclidinone to (R)-3-quinuclidinol, a key chiral building block, adapted from established methodologies.[5] This method is favored for its high enantioselectivity and environmentally friendly conditions.[5]

Objective: To synthesize (R)-3-Quinuclidinol with high enantiomeric excess using a whole-cell biocatalyst.

Materials:

  • Recombinant E. coli cells expressing a ketoreductase (KRED) and a cofactor regeneration system (e.g., glucose dehydrogenase).

  • 3-Quinuclidinone hydrochloride

  • D-Glucose

  • NADP⁺ (or NAD⁺, depending on the KRED)

  • Phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Bioreactor or stirred reaction vessel

Procedure:

  • Biocatalyst Preparation:

    • Cultivate the recombinant E. coli strain under conditions that induce the expression of the ketoreductase and glucose dehydrogenase.

    • Harvest the cells via centrifugation and wash them with the phosphate buffer.

  • Reaction Setup:

    • In a temperature-controlled bioreactor, prepare a reaction mixture containing the phosphate buffer, D-glucose (for cofactor regeneration), and a catalytic amount of NADP⁺.

    • Add the harvested E. coli cells to the reaction mixture.

    • Add 3-quinuclidinone hydrochloride to the desired concentration.

  • Reaction Conditions:

    • Maintain the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.

    • Monitor the pH and adjust as necessary.

  • Monitoring and Work-up:

    • Monitor the reaction progress by periodically analyzing samples for the consumption of 3-quinuclidinone and the formation of (R)-3-quinuclidinol using GC or HPLC.[5]

    • Once the reaction is complete, separate the biomass by centrifugation.

    • Extract the aqueous phase with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Purification and Analysis:

    • Remove the solvent under reduced pressure to obtain the crude (R)-3-quinuclidinol.

    • If necessary, purify the product by recrystallization or column chromatography.

    • Determine the enantiomeric excess of the final product using chiral HPLC or chiral GC.[5]

References

  • Highly Diastereo- and Enantioselective Synthesis of Quinuclidine Derivatives by an Iridium-Catalyzed Intramolecular Allylic Dearomatization Reaction. (2019). CCS Chemistry. [Link]

  • The Synthesis and Application of Functionalised Quinuclidines. (Thesis). University of Liverpool Repository.
  • Asymmetric Organocatalyzed Michael/Oxa-Michael Domino Reaction of Isoxazole-5-ones with 1,3-Nitroenynes: Access to Chiral Fused Dihydropyranisoxazolines. (2026). The Journal of Organic Chemistry.
  • The Synthesis and Application of Functionalised Quinuclidines. University of Liverpool Repository.
  • Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews.
  • Enantioselective total synthesis of the unnatural enantiomer of quinine. (2019). Chemical Science. [Link]

  • Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precurs. (2016). SciSpace.
  • Asymmetric Dual-Catalytic Cascade by Chiral N-Heterocyclic Carbene and Quinuclidine: Mechanism and Origin of Enantioselectivity in Benzofuranone Formation.
  • A fast, new method to enhance the enantiomeric purity of non-racemic mixtures: self-disproportionation of enantiomers in the gas. (2017). SciSpace.
  • Synthetic Studies on Quinine: Quinuclidine Construction via a Ketone Enolate Regio- and Diastereoselective Pd-Mediated Allylic Alkyl
  • Double asymmetric intramolecular aza-Michael reaction: a convenient strategy for the synthesis of quinolizidine alkaloids. Organic & Biomolecular Chemistry.
  • A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. (2018). Organic Chemistry: An Indian Journal.
  • Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. (2022). MDPI. [Link]

  • Accepted Manuscript. CONICET.
  • Method for determining enantiomeric excess of chiral compounds (variants).
  • Kinetic Resolution of 2‐Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2‐ and 1,4‐Dihydroquinolines. (2021). NIH.
  • Organocatalytic asymmetric synthesis of quinine and quinidine.
  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. (2020). PubMed. [Link]

  • Synthetic Studies on Quinine: Quinuclidine Construction via a Ketone Enolate Regio- and Diastereoselective Pd-Mediated Allylic Alkylation.
  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Chemicals.
  • Stereoselective Synthesis of Isoquinuclidines through an Aza-[4 + 2] Cycloaddition of Chiral Cyclic 2-Amidodienes. Organic Letters.
  • Optimization of an Asymmetric Reaction.
  • Recent advances in catalytic asymmetric synthesis. (2024). PMC - NIH.
  • Resolution of Enantiomers. Chiralpedia.
  • Catalytic Asymmetric Synthesis of Quinine and Quinidine. (2004). Organic Chemistry Portal. [Link]

  • Meeting Challenges in Asymmetric Synthesis. Pharmaceutical Technology.
  • Kinetic resolution. Wikipedia. [Link]

  • Asymmetric Synthesis of 2‐Arylindolines and 2,2‐Disubstituted Indolines by Kinetic Resolution. (2021). PMC - PubMed Central.
  • Chiral HPLC Separ
  • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit.
  • Enantioenrichment by Crystallization. Organic Process Research & Development.
  • Role of Cinchona Alkaloids in the Enantio- and Diastereoselective Synthesis of Axially Chiral Compounds. (2022). Accounts of Chemical Research.
  • Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review. (2017). PubMed. [Link]

  • troubleshooting side reactions in the synthesis of quinoline deriv

Sources

Optimization

Technical Support Center: Troubleshooting Dieckmann Condensation Reactions

Welcome to the technical support center for the Dieckmann condensation. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful cyclization reaction.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Dieckmann condensation. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful cyclization reaction. Here, we address common experimental challenges in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research and development.

The Dieckmann condensation is the intramolecular equivalent of the Claisen condensation, transforming a diester into a cyclic β-keto ester using a stoichiometric amount of a strong base.[1][2] This reaction is a cornerstone of synthetic chemistry for creating 5- and 6-membered rings, which are prevalent scaffolds in pharmaceuticals and natural products.[1][2][3] However, its success is highly sensitive to reaction conditions. This guide will help you navigate and resolve common issues.

Troubleshooting Guide: Question & Answer

Issue 1: Low or No Yield of the Desired β-Keto Ester

Question: My Dieckmann condensation has resulted in a very low yield, or I've only recovered my starting diester. What are the likely causes and how can I fix this?

Answer: This is the most common issue and can stem from several factors related to the reaction equilibrium, the choice of base, or the workup procedure.

Causality: The Dieckmann condensation is an equilibrium process. The final, crucial step that drives the reaction to completion is the deprotonation of the product, the β-keto ester.[3] The α-proton situated between the two carbonyls of the product is significantly more acidic (pKa ≈ 11) than the α-protons of the starting diester (pKa ≈ 25).[1] A sufficiently strong base deprotonates this product, forming a stable enolate and shifting the equilibrium towards the cyclized product.[1][3] If this final deprotonation does not occur, the equilibrium can favor the starting material.

Troubleshooting Steps:

  • Evaluate Your Base:

    • Insufficient Strength or Stoichiometry: The base must be strong enough to deprotonate the starting ester to initiate the reaction and the resulting β-keto ester product to drive the equilibrium. At least one full equivalent of base is required.[1] Using catalytic amounts of base will result in failure.

    • Incorrect Base Type: The most common bases are alkoxides (e.g., NaOEt, KOtBu) and metal hydrides (e.g., NaH). Critically, if using an alkoxide, its alkyl group should match the alkyl group of the ester to prevent transesterification, which can lead to a mixture of products. For example, use sodium ethoxide (NaOEt) for ethyl esters. For more complex substrates, a non-nucleophilic base like sodium hydride (NaH) or lithium hexamethyldisilazide (LHMDS) is often a superior choice.[4]

  • Assess Reaction Conditions:

    • Solvent Purity: The reaction is highly sensitive to moisture and protic impurities. Ensure you are using anhydrous solvents. Polar aprotic solvents like THF or DMF can help stabilize the enolate intermediate.[5]

    • Temperature Control: While some reactions require heat to overcome activation energy, excessive temperatures can promote side reactions like decomposition or intermolecular condensation. Start at room temperature or below and gently heat only if no reaction is observed (monitor by TLC).

  • Re-examine the Workup Protocol:

    • Premature Quenching: The reaction mixture should be quenched by adding a mild acid (e.g., dilute HCl, NH₄Cl solution) after the reaction is complete.[6][7] This protonates the stable enolate of the product to yield the neutral β-keto ester.[6][7][8] Adding acid too early or quenching with water alone (if the base is an alkoxide) can reverse the reaction.

ParameterRecommendationRationale
Base Stoichiometry ≥ 1.0 equivalentRequired to deprotonate the product and drive equilibrium.
Base Choice NaH, LHMDS, or matching alkoxide (e.g., NaOEt for ethyl esters)Prevents side reactions like transesterification.
Solvent Anhydrous THF, Toluene, or DMFPrevents quenching of the base and enolate intermediates.[5]
Workup Quench with dilute acid (e.g., 1M HCl)Ensures the final product is the neutral β-keto ester.[2][6]
Issue 2: My reaction is messy, with multiple side products observed.

Question: My TLC plate shows a complex mixture of products instead of a clean spot for my cyclic β-keto ester. What are these side products and how do I prevent them?

Answer: The formation of multiple products typically points to competing reaction pathways. The primary culprits are intermolecular condensation, elimination, and reactions with alternative functional groups.

Causality & Solutions:

  • Intermolecular Claisen Condensation:

    • Cause: If the reaction concentration is too high, the enolate from one molecule can react with the ester of a different molecule before it has a chance to react intramolecularly. This leads to linear polymers or dimers.

    • Solution: Employ high-dilution conditions. Slowly add the diester substrate via a syringe pump over several hours to a solution of the base in the solvent. This keeps the instantaneous concentration of the substrate low, favoring the intramolecular pathway.

  • Thorpe-Ziegler Reaction:

    • Cause: If your starting material is a dinitrile instead of a diester, you are performing a related reaction called the Thorpe-Ziegler condensation.[9][10] This reaction is conceptually similar but forms a cyclic ketone after hydrolysis.[9][10] Confusion between these two named reactions can lead to unexpected products if the wrong starting material is used.

    • Solution: Ensure your starting material is a diester for the Dieckmann condensation. The Thorpe-Ziegler is a valid reaction but proceeds through a dinitrile to form a β-enaminonitrile intermediate.[4]

  • Formation of Unsymmetrical Products:

    • Cause: If the starting diester is unsymmetrical, deprotonation can occur at two different α-positions, potentially leading to two different ring sizes or regioisomers.[6]

    • Solution: The reaction will generally favor the formation of the most thermodynamically stable ring (5- or 6-membered rings are heavily favored) and deprotonation at the most acidic α-position.[2][8] If the acidities are similar, a mixture is likely. Consider redesigning the substrate to have only one enolizable position or use a ketone-ester substrate where the more acidic α-proton of the ketone (pKa ~19-20) will be selectively deprotonated over the ester's (pKa ~25).[8]

Core Mechanism & Troubleshooting Logic

To effectively troubleshoot, a firm grasp of the reaction mechanism is essential. The following diagrams illustrate the core pathway and a logical workflow for diagnosing issues.

Dieckmann_Mechanism cluster_steps Dieckmann Condensation Pathway A 1. Deprotonation Diester + Base B 2. Enolate Formation A->B C 3. Intramolecular Attack (Ring Formation) B->C D 4. Tetrahedral Intermediate C->D E 5. Elimination of Alkoxide D->E F 6. β-Keto Ester (Product) E->F G 7. Deprotonation (Driving Force) Product + Base F->G H 8. Stable Enolate (Thermodynamic Sink) G->H I 9. Acidic Workup (H₃O⁺) H->I J Final Product I->J

Caption: The core mechanism of the Dieckmann condensation.

Troubleshooting_Workflow Start Reaction Issue Encountered Q1 What is the primary issue? Start->Q1 LowYield Low / No Yield Q1->LowYield Low Yield SideProducts Multiple Side Products Q1->SideProducts Side Products CheckBase Check Base: - Stoichiometry (≥1 eq) - Strength (pKa) - Type (non-nucleophilic?) LowYield->CheckBase CheckConcentration Check Concentration: - High dilution used? SideProducts->CheckConcentration CheckConditions Check Conditions: - Anhydrous? - Temperature? - Purity of starting material? CheckBase->CheckConditions CheckWorkup Check Workup: - Acid quench used? - Quench timing? CheckConditions->CheckWorkup CheckSubstrate Check Substrate: - Symmetrical? - Diester or Dinitrile? CheckConcentration->CheckSubstrate

Caption: A logical workflow for troubleshooting common Dieckmann condensation issues.

Frequently Asked Questions (FAQs)

Q1: Can I use LDA as a base for the Dieckmann condensation? A: While Lithium Diisopropylamide (LDA) is a strong, non-nucleophilic base, it is generally considered too strong for the Dieckmann condensation. It can lead to irreversible and complete enolate formation, which can sometimes favor side reactions over the desired cyclization, especially if the substrate is sensitive. Bases like NaH, KOtBu, or LHMDS provide a better balance of reactivity for this transformation.

Q2: My starting material is a 1,8-diester. Why is the reaction not forming a 7-membered ring efficiently? A: The Dieckmann condensation is most efficient for forming sterically stable 5- and 6-membered rings.[2][5][7] While the formation of 7-membered rings is possible, the yield is often significantly lower due to the higher entropic barrier and potential for transannular strain. For rings larger than 7 members, intermolecular condensation often outcompetes the intramolecular cyclization unless extremely high-dilution conditions are used.

Q3: What is the purpose of the final acidic workup? Can I just use water? A: The final acidic workup is critical.[2][6] Under the basic reaction conditions, the product exists as a stable, deprotonated enolate.[1][3] Adding a source of protons (like H₃O⁺ from dilute acid) is necessary to neutralize this enolate and generate the final, neutral β-keto ester product, which can then be isolated.[6][7][8] Quenching with only water is often insufficient to fully protonate the enolate, especially if a strong base like NaH was used, and can lead to lower isolated yields.

Q4: How can I monitor the progress of my Dieckmann condensation? A: Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture alongside your starting diester. The product, the β-keto ester, should have a different Rf value (often lower, i.e., more polar) than the starting material. The reaction is complete when the spot corresponding to the starting material has been completely consumed.

References

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]

  • The Organic Chemistry Tutor. (2018). Dieckmann Condensation Reaction Mechanism. YouTube. [Link]

  • Organic Chemistry Tutor. (n.d.). Dieckmann Condensation. [Link]

  • Chemistry LibreTexts. (2023). Dieckmann Condensation. [Link]

  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. [Link]

  • Buchler GmbH. (n.d.). Thorpe-Ziegler reaction. [Link]

  • The Organic Chemist. (2020). Thorpe Zieglar Condensation Mechanism. YouTube. [Link]

  • L.S. College, Muzaffarpur. (2020). Thorpe reaction. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reduction Conditions for 3-Quinuclidinone

Welcome to the technical support center for the synthesis of 3-quinuclidinol via the reduction of 3-quinuclidinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-quinuclidinol via the reduction of 3-quinuclidinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and optimize your experimental outcomes.

Introduction

The reduction of 3-quinuclidinone to 3-quinuclidinol is a critical transformation in the synthesis of numerous pharmaceutical compounds, including muscarinic M1 and M3 receptor antagonists.[1][2] Achieving high yield and, where required, high enantioselectivity is paramount. This guide will explore various reduction methodologies, from classical chemical reductions to modern biocatalytic approaches, and provide practical solutions to common experimental hurdles.

Troubleshooting Guide

This section addresses specific issues that may arise during the reduction of 3-quinuclidinone.

Issue 1: Low or No Conversion of 3-Quinuclidinone

Question: I am seeing very little to no conversion of my 3-quinuclidinone starting material. What are the likely causes and how can I fix this?

Answer: Low or no conversion can stem from several factors related to your choice of reducing agent and reaction conditions. Let's break down the possibilities for common reduction methods.

For Sodium Borohydride (NaBH₄) Reduction:

  • Cause 1: Inactive Reagent. Sodium borohydride is susceptible to decomposition upon exposure to moisture.

    • Solution: Use freshly opened or properly stored NaBH₄. Consider purchasing from a reputable supplier and storing it in a desiccator.

  • Cause 2: Inappropriate Solvent. While NaBH₄ can be used in water or alcohols, the solvent choice impacts reactivity.[1]

    • Solution: Methanol or ethanol are common choices. For a solvent-free approach, water can also be utilized, which can be advantageous for greener chemistry.[1] Ensure the 3-quinuclidinone is soluble in the chosen solvent system.

  • Cause 3: Incorrect Stoichiometry. Insufficient reducing agent will lead to incomplete conversion.

    • Solution: A typical stoichiometry is using 0.5 to 1 equivalent of NaBH₄ for each equivalent of the ketone.[1] It's advisable to perform a small-scale trial to optimize the molar ratio for your specific setup.

  • Cause 4: Unfavorable pH. The stability and reactivity of NaBH₄ are pH-dependent. It is more stable at higher pH.

    • Solution: While the reaction is often run under neutral conditions, if you suspect pH issues (e.g., acidic impurities in your starting material), consider buffering the reaction mixture or adding a mild base.

For Catalytic Hydrogenation:

  • Cause 1: Inactive Catalyst. The catalyst (e.g., Palladium on carbon, Pd/C) may be poisoned or deactivated.

    • Solution: Use fresh catalyst. Ensure your glassware is scrupulously clean and that the starting material and solvent are free from catalyst poisons like sulfur compounds.

  • Cause 2: Insufficient Hydrogen Pressure. Many hydrogenations require a positive hydrogen pressure to proceed efficiently.

    • Solution: While some reductions can occur at atmospheric pressure, pressures of 15-50 bar H₂ are often employed for Ru-catalyzed asymmetric hydrogenations.[2] For standard hydrogenations, ensure your system is properly sealed and pressurized. A pressure of 100 atm at 90°C has been reported for a related piperidine ring reduction.[3]

  • Cause 3: Poor Catalyst-Substrate Contact. In a heterogeneous catalysis, efficient mixing is crucial.

    • Solution: Ensure vigorous stirring or agitation to keep the catalyst suspended and in contact with the dissolved 3-quinuclidinone.

For Biocatalytic Reduction:

  • Cause 1: Inactive Biocatalyst (Enzyme/Whole Cells). The enzyme may have denatured due to improper storage or harsh reaction conditions (temperature, pH).

    • Solution: Store enzymes and cells according to the supplier's recommendations. Ensure the reaction temperature and pH are within the optimal range for the specific reductase. For instance, some reductases have optimal activity at around 30°C and a pH of 7.0.[4]

  • Cause 2: Cofactor Limitation. Most reductases require a cofactor like NADH or NADPH.[5]

    • Solution: Ensure the presence of a cofactor regeneration system. Common systems include using glucose dehydrogenase (GDH) with glucose or formate dehydrogenase (FDH) with formate.[4][6]

  • Cause 3: Substrate or Product Inhibition. High concentrations of 3-quinuclidinone or the resulting 3-quinuclidinol can inhibit the enzyme.

    • Solution: Consider a fed-batch approach where the substrate is added portion-wise over time to maintain a low concentration in the reaction vessel.[4]

Issue 2: Formation of Impurities and Side Products

Question: My reaction is complete, but I am observing significant impurities in my crude product. What are these and how can I avoid them?

Answer: The nature of impurities will depend on your reaction conditions. Here are some common scenarios:

  • Over-reduction: While less common for the quinuclidine core, aggressive reducing agents like Lithium Aluminum Hydride (LAH) could potentially lead to side reactions if other functional groups are present in the molecule.[7]

    • Solution: Use a milder reducing agent like NaBH₄.

  • Incomplete Work-up: Residual reagents or byproducts from the work-up can contaminate your product.

    • Solution: For NaBH₄ reductions, ensure the reaction is properly quenched (e.g., with acetone or careful addition of acid). For catalytic hydrogenations, ensure complete removal of the catalyst by filtration, for instance through Celite.

  • Epimerization (for stereoselective reductions): If you are aiming for a specific stereoisomer, harsh conditions (e.g., high temperature or extreme pH) can sometimes lead to racemization or epimerization at adjacent chiral centers if present.

    • Solution: Employ milder reaction conditions. Biocatalytic reductions are often highly stereoselective and are performed under mild conditions, minimizing this risk.[2]

Issue 3: Difficulty in Product Isolation and Purification

Question: I am struggling to isolate pure 3-quinuclidinol from my reaction mixture. What are the best practices for purification?

Answer: 3-Quinuclidinol is a water-soluble amino alcohol, which can present challenges for extraction and purification.

  • Extraction: Due to its polarity, extraction from aqueous solutions can be inefficient with common organic solvents.

    • Solution: After basifying the aqueous layer (e.g., with K₂CO₃ to pH 12), perform multiple extractions with a more polar solvent like chloroform or dichloromethane.[4][8] Salting out the aqueous layer by saturating it with a salt like NaCl can also improve extraction efficiency.

  • Purification:

    • Crystallization: The crude product can often be purified by crystallization from a suitable solvent like acetone.[1]

    • Sublimation: For highly pure material, sublimation under vacuum can be an effective technique.

    • Chromatography: While possible, column chromatography on silica gel can be challenging due to the basic nature of the amine, which can lead to tailing. Using a silica gel treated with a small amount of triethylamine or using alumina can mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What are the main methods for reducing 3-quinuclidinone to 3-quinuclidinol?

A1: The primary methods include:

  • Chemical Reduction: Using hydride reagents like sodium borohydride (NaBH₄).[1]

  • Catalytic Hydrogenation: Employing a metal catalyst (e.g., Pd/C, Ru-based catalysts) and hydrogen gas.[2][3]

  • Biocatalytic Reduction: Utilizing isolated enzymes (reductases) or whole microbial cells (e.g., E. coli, Rhodotorula rubra) that express these enzymes.[4][5]

Q2: I need to synthesize (R)-3-quinuclidinol. Which method provides the best stereoselectivity?

A2: For high enantioselectivity, biocatalytic reduction and asymmetric catalytic hydrogenation are the methods of choice.

  • Biocatalysis: Many 3-quinuclidinone reductases exhibit excellent enantioselectivity, often exceeding 99% enantiomeric excess (e.e.).[2][6] This is a highly effective and environmentally friendly option.

  • Asymmetric Hydrogenation: Chiral ruthenium-diphosphine catalysts can also provide high enantioselectivity (88-97% e.e.), but this may require high-pressure equipment.[2]

Q3: Can I use Lithium Aluminum Hydride (LAH) to reduce 3-quinuclidinone?

A3: Yes, LAH is a potent reducing agent that can effectively reduce 3-quinuclidinone to 3-quinuclidinol.[7] However, it is a much more reactive and hazardous reagent than NaBH₄, requiring strictly anhydrous conditions and careful handling. For most applications, the milder and safer NaBH₄ is sufficient and preferred.

Q4: How can I monitor the progress of my reduction reaction?

A4: The reaction progress can be monitored by several analytical techniques:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively assess the disappearance of the starting material (3-quinuclidinone) and the appearance of the product (3-quinuclidinol).

  • Gas Chromatography (GC): Provides quantitative information on the conversion.[1]

  • High-Performance Liquid Chromatography (HPLC): Can be used for both quantitative monitoring and, with a chiral stationary phase, for determining the enantiomeric excess in asymmetric reductions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time or by taking aliquots from the reaction mixture.

Data Summary

The following table summarizes typical conditions and outcomes for different reduction methods to facilitate comparison.

Reduction MethodReagent/CatalystSolventTemperature (°C)PressureYield (%)Enantiomeric Excess (e.e.) (%)Reference
Chemical Reduction Sodium BorohydrideWater30-35Atmospheric~89Racemic
Catalytic Hydrogenation Ru-BINAP/IPHANNot SpecifiedNot Specified1.5 - 5.0 MPa88-97Not Specified[2][4]
Biocatalytic Reduction Rhodotorula rubra JCM3782 (RrQR) with GDH co-expression in E. coliBuffer (pH 7.0)30AtmosphericNearly 100>99.9[4]
Biocatalytic Reduction Kaistia algarum (KaKR) with GDHBuffer30Atmospheric>99>99.9[4]

Experimental Protocols

Protocol 1: Racemic Reduction of 3-Quinuclidinone using Sodium Borohydride

This protocol is adapted from a literature procedure for a large-scale synthesis.[1]

  • Dissolution: In a suitable reaction vessel, dissolve 10.0 g (0.08 mol) of 3-quinuclidinone in 30 mL of water at 30-35°C.

  • Addition of Reducing Agent: To the stirred solution, add 1.5 g (0.04 mol) of sodium borohydride portion-wise over 1 hour, maintaining the temperature between 30-35°C.

  • Reaction: Stir the reaction mixture for 4 hours at 30-35°C. Monitor the reaction for completion by GC or TLC.

  • Work-up:

    • Extract the reaction mixture with chloroform (3 x 50 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to obtain crude (±)-3-quinuclidinol.

  • Purification: Purify the crude product by recrystallization from acetone to yield a white crystalline solid.

Protocol 2: Asymmetric Biocatalytic Reduction using Whole Cells

This is a generalized protocol based on common practices in biocatalysis.[4]

  • Biocatalyst Preparation: Prepare a suspension of recombinant E. coli cells co-expressing a 3-quinuclidinone reductase and a cofactor regeneration enzyme (e.g., GDH) in a suitable buffer (e.g., 200 mM potassium phosphate buffer, pH 7.0) in a temperature-controlled reactor.

  • Reaction Setup:

    • Add 3-quinuclidinone to the cell suspension. To avoid substrate inhibition, it can be added in portions.

    • Add the co-substrate for the cofactor regeneration system (e.g., glucose for GDH).

  • Incubation: Incubate the reaction mixture with agitation at a controlled temperature (e.g., 30°C) for 24-48 hours.

  • Product Isolation:

    • Separate the cells by centrifugation.

    • Basify the supernatant to pH 12 with a base like K₂CO₃.

    • Extract the aqueous phase with an organic solvent such as chloroform or CH₂Cl₂.

    • Combine the organic extracts, dry over a drying agent (e.g., Na₂SO₄), and evaporate the solvent to yield crude (R)-(-)-3-Quinuclidinol.

Visualizations

Workflow for Optimizing 3-Quinuclidinone Reduction

Reduction_Optimization_Workflow cluster_start cluster_method_selection Method Selection cluster_racemic_methods Racemic Methods cluster_stereoselective_methods Stereoselective Methods cluster_optimization Optimization & Troubleshooting cluster_analysis Analysis & Purification cluster_end Start Define Goal: Racemic or Stereoselective 3-Quinuclidinol Racemic Racemic Synthesis Start->Racemic Racemic Stereoselective Stereoselective Synthesis Start->Stereoselective Stereoselective NaBH4 Sodium Borohydride Reduction Racemic->NaBH4 Catalytic_Hydrog_Racemic Catalytic Hydrogenation (e.g., Pd/C) Racemic->Catalytic_Hydrog_Racemic Asymmetric_Hydrog Asymmetric Catalytic Hydrogenation (e.g., Ru-catalyst) Stereoselective->Asymmetric_Hydrog Biocatalysis Biocatalytic Reduction (Enzyme/Whole Cell) Stereoselective->Biocatalysis Optimization Reaction Optimization: - Reagent/Catalyst Loading - Solvent & Temperature - pH & Reaction Time NaBH4->Optimization Catalytic_Hydrog_Racemic->Optimization Asymmetric_Hydrog->Optimization Biocatalysis->Optimization Troubleshooting Troubleshooting: - Low Conversion - Impurity Formation - Isolation Issues Optimization->Troubleshooting Analysis Reaction Monitoring & Analysis: - TLC, GC, HPLC, NMR - Chiral HPLC for e.e. Optimization->Analysis Troubleshooting->Optimization Purification Product Isolation & Purification: - Extraction - Crystallization/Sublimation Analysis->Purification End Pure 3-Quinuclidinol Purification->End

Caption: A workflow diagram illustrating the decision-making process for selecting and optimizing a reduction method for 3-quinuclidinone.

Decision Tree for Troubleshooting Low Conversion

Low_Conversion_Troubleshooting cluster_nabh4_causes NaBH4 Issues cluster_hydrog_causes Hydrogenation Issues cluster_bio_causes Biocatalysis Issues Start Low/No Conversion of 3-Quinuclidinone Method Which Reduction Method? Start->Method NaBH4 Sodium Borohydride Method->NaBH4 NaBH₄ Catalytic_Hydrog Catalytic Hydrogenation Method->Catalytic_Hydrog Hydrogenation Biocatalysis Biocatalysis Method->Biocatalysis Biocatalytic Inactive_NaBH4 Inactive Reagent? (Check storage/freshness) NaBH4->Inactive_NaBH4 Solvent_Issue Inappropriate Solvent? (Check solubility) NaBH4->Solvent_Issue Stoichiometry_Issue Incorrect Stoichiometry? (Optimize molar ratio) NaBH4->Stoichiometry_Issue Inactive_Catalyst Inactive Catalyst? (Use fresh catalyst) Catalytic_Hydrog->Inactive_Catalyst Pressure_Issue Insufficient H₂ Pressure? (Check system seal & pressure) Catalytic_Hydrog->Pressure_Issue Mixing_Issue Poor Mixing? (Ensure vigorous agitation) Catalytic_Hydrog->Mixing_Issue Inactive_Enzyme Inactive Biocatalyst? (Check storage & conditions) Biocatalysis->Inactive_Enzyme Cofactor_Issue Cofactor Limitation? (Ensure regeneration system) Biocatalysis->Cofactor_Issue Inhibition_Issue Substrate/Product Inhibition? (Use fed-batch approach) Biocatalysis->Inhibition_Issue

Caption: A decision tree to systematically troubleshoot low conversion issues based on the chosen reduction method.

References

  • University of Liverpool Repository. (n.d.). Synthesis of quinuclidine derivatives. Retrieved from [Link]

  • Chavakula, R., Saladi, J. S. C., Shankar, N. G. B., Reddy, D. S., & Babu, K. R. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal, 14(3), 127. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-quinuclidone hydrochloride. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2006). 3-quinuclidinol synthesis?. Retrieved from [Link]

  • Thompson, M. P., et al. (2023). Preparation of (3R)-quinuclidinol using heterogeneous biocatalytic hydrogenation in a dynamically-mixed continuous flow reactor. Frontiers in Catalysis, 3. Retrieved from [Link]

  • Xu, G., et al. (2021). A novel and robust 3-quinuclidinone reductase from Kaistia algarum for efficient synthesis of (R)-3-quinuclidinol. Molecular Catalysis, 514, 111861. Retrieved from [Link]

  • Zenodo. (2015). A process for producing 3-quinuclidinone hydrochloride by oxidation of unwanted isomer 3-S-quinuclidinol. Retrieved from [Link]

  • Thompson, M. P., et al. (2023). Preparation of (3R)-quinuclidinol using heterogeneous biocatalytic hydrogenation in a dynamically-mixed continuous flow reactor. Frontiers in Catalysis, 3. Retrieved from [Link]

  • European Patent Office. (2013). Stereoselective production of (R)-3-quinuclidinol. EP 2796548 A1.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Chiral Separation of Quinuclidinol Enantiomers by HPLC

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric purity is a cornerstone of safe and effective therapeutics. Quinuclidinol, a key chiral building block for var...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric purity is a cornerstone of safe and effective therapeutics. Quinuclidinol, a key chiral building block for various pharmaceuticals, presents a common analytical challenge: achieving baseline separation of its enantiomers. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for this critical separation, grounded in experimental data and established scientific principles.

The Imperative of Chiral Purity for Quinuclidinol

(R)-3-quinuclidinol is a vital precursor in the synthesis of several active pharmaceutical ingredients (APIs), including solifenacin, revatropate, and talsaclidine.[1][2] As with most chiral compounds, the stereochemistry of quinuclidinol derivatives dictates their pharmacological and toxicological profiles.[3] Regulatory bodies worldwide now often mandate the development of single-enantiomer drugs, making robust and reliable chiral separation methods indispensable for both quality control and preparative-scale purification.[3][4]

The primary analytical hurdle with 3-quinuclidinol is its lack of a significant UV chromophore, rendering direct detection by standard HPLC-UV systems problematic.[3][5] Consequently, a pre-column derivatization step is a universally adopted strategy to introduce a UV-active moiety, enabling sensitive and accurate quantification.[3][5]

Comparative Analysis of Leading HPLC Methodologies

This guide will dissect two prominent methods for the chiral separation of quinuclidinol enantiomers, both employing pre-column derivatization but differing in the choice of derivatizing agent and chiral stationary phase (CSP).

Method 1: The Validated Workhorse - Benzoylation with Chiralpak® IC

This widely cited and validated method utilizes benzoyl chloride for derivatization, followed by separation on a cellulose-based Chiralpak® IC column.[5][6] The selection of a polysaccharide-based CSP is deliberate; these phases are renowned for their broad enantiorecognition capabilities for a wide range of chiral compounds.[3]

The mechanism of separation on a CSP like Chiralpak® IC is multifaceted, involving a combination of hydrogen bonding, π-π interactions, and steric hindrance between the derivatized analyte and the chiral selector of the stationary phase. The benzoyl group, being bulky and aromatic, enhances these potential interactions, thereby improving the resolution between the enantiomers.[6]

Method 2: An Alternative Approach for Faster Analysis - p-Methoxybenzoylation with Chiralpak® IA

Described in patent literature, this method offers a variation by employing p-methoxybenzoyl chloride as the derivatizing agent and a Chiralpak® IA column.[5] While both Chiralpak® IA and IC are polysaccharide-based, subtle differences in their structure and the nature of the chiral selector can lead to different selectivity and retention characteristics. This alternative approach can potentially offer advantages in terms of analysis time.[5]

Quantitative Performance at a Glance

The following table provides a clear comparison of the key performance parameters for the two methodologies.

ParameterMethod 1: Benzoylation with Chiralpak® ICMethod 2: p-Methoxybenzoylation with Chiralpak® IA
Chiral Stationary Phase Chiralpak® IC (250 x 4.6 mm, 5 µm)[5][6]Chiralpak® IA (250 x 4.6 mm, 5 µm)[5]
Derivatizing Agent Benzoyl chloride[5]p-Methoxybenzoyl chloride[5]
Mobile Phase n-hexane:ethanol:2-propanol:diethylamine (80:8:12:0.4, v/v/v/v)[1][5][6]n-hexane:ethanol:ethanolamine (59.6:40:0.4, v/v/v)[5]
Flow Rate 0.8 mL/min[5][6]1.0 mL/min[5]
Column Temperature 15 °C[5][6]25 °C[5]
Detection Wavelength 230 nm[1][5]255 nm[5]
Retention Time (S)-enantiomer ~12.8 min[5][6]~6.2 min[5]
Retention Time (R)-enantiomer ~19.3 min[5][6]~8.9 min[5]
Resolution (Rs) > 11.4[1]9.09[5]
Analysis Time < 30 min[1]< 15 min[5]

Experimental Workflows and Protocols

A self-validating protocol is crucial for trustworthy and reproducible results. The following sections detail the step-by-step methodologies for both approaches, accompanied by a logical workflow diagram.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis sample 3-Quinuclidinol Sample dissolve Dissolve in Dichloromethane sample->dissolve derivatize Add Derivatizing Agent (e.g., Benzoyl Chloride) & Triethylamine dissolve->derivatize shake Shake to React derivatize->shake dilute Dilute with Methanol shake->dilute inject Inject Derivatized Sample dilute->inject separate Chiral Separation on CSP (e.g., Chiralpak IC) inject->separate detect UV Detection separate->detect quantify Data Acquisition & Quantification detect->quantify

Caption: General workflow for the chiral HPLC analysis of 3-Quinuclidinol.

Protocol 1: Benzoylation with Chiralpak® IC Analysis

This protocol is based on a well-documented and validated method, offering high resolution.[5][6]

1. Derivatization Procedure:

  • In a 50 mL volumetric flask, accurately weigh and dissolve approximately 250 mg of the 3-(R)-quinuclidinol sample in 5.0 mL of dichloromethane.

  • Sonicate the flask to ensure the sample is completely dissolved.

  • Slowly add 0.5 mL of benzoyl chloride and 0.5 mL of triethylamine to the flask. The triethylamine acts as a base to neutralize the HCl byproduct of the reaction.

  • Shake the flask for 5 minutes to ensure the derivatization reaction goes to completion.

  • Dilute the reaction mixture to the 50.0 mL mark with methanol.

  • Perform a further dilution by taking 5.0 mL of this solution and diluting it to 50.0 mL with methanol.[5]

2. HPLC Conditions:

  • Column: Chiralpak® IC (250 x 4.6 mm, 5 µm)[1][5]

  • Mobile Phase: An isocratic mixture of n-hexane, ethanol, 2-propanol, and diethylamine in the ratio of 80:8:12:0.4 (v/v/v/v).[1][5][6] The diethylamine is a common additive in normal phase chromatography to improve the peak shape of basic analytes like quinuclidinol.

  • Flow Rate: 0.8 mL/min[5][6]

  • Injection Volume: 10 µL[6]

  • Column Temperature: 15 °C[5][6] Lowering the column temperature often enhances enantioselectivity, leading to better resolution.

  • Detection: UV at 230 nm[1][5]

Protocol 2: p-Methoxybenzoylation with Chiralpak® IA Analysis

This method provides a faster alternative for the analysis.[5]

1. Derivatization Procedure (with p-Methoxybenzoyl chloride):

  • The fundamental principle involves the esterification of 3-quinuclidinol with p-methoxybenzoyl chloride to form the corresponding ester derivative.[5] The reaction conditions would be analogous to the benzoylation procedure, with appropriate adjustments for the specific reactivity of the derivatizing agent.

2. HPLC Conditions:

  • Column: Chiralpak® IA (250 x 4.6 mm, 5 µm)[5]

  • Mobile Phase: An isocratic mixture of n-hexane, ethanol, and ethanolamine in the ratio of 59.6:40:0.4 (v/v/v).[5]

  • Flow Rate: 1.0 mL/min[5]

  • Injection Volume: (Not specified, a typical volume would be 5-20 µL)

  • Column Temperature: 25 °C[5]

  • Detection: UV at 255 nm[5]

G cluster_method1 Method 1: Benzoylation / Chiralpak® IC cluster_method2 Method 2: p-Methoxybenzoylation / Chiralpak® IA m1_res High Resolution (Rs > 11.4) m1_time Longer Analysis Time (< 30 min) m1_temp Lower Temperature (15 °C) m2_res Good Resolution (Rs = 9.09) m2_time Faster Analysis Time (< 15 min) m2_temp Ambient Temperature (25 °C) choice Method Selection choice->m1_res Prioritize Resolution choice->m2_time Prioritize Speed

Sources

Comparative

A Senior Application Scientist's Guide to Muscarinic Receptor Precursors: A Comparative Analysis of 3-(Chloromethyl)quinuclidin-3-ol Hydrochloride and its Alternatives

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Significance of Muscarinic Acetylcholine Receptors (mAChRs) Muscarinic acetylcholine receptors (mAChRs) are a family of...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of Muscarinic Acetylcholine Receptors (mAChRs)

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that play a pivotal role in mediating the effects of the neurotransmitter acetylcholine.[1] These receptors are integral to a vast array of physiological functions, including glandular secretion, smooth muscle contraction, heart rate regulation, and complex central nervous system (CNS) activities like learning and memory.[1][2] The mAChR family is composed of five distinct subtypes (M1-M5), which are differentially expressed throughout the central and peripheral nervous systems.[1] The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, initiating the phospholipase C signaling cascade, while the M2 and M4 subtypes couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase.[1][3]

Given their widespread influence, mAChRs are significant therapeutic targets for a range of pathologies, including Alzheimer's disease, schizophrenia, and overactive bladder.[2][4][5] The development of subtype-selective ligands and the ability to visualize and quantify these receptors in vivo are critical for both understanding disease pathophysiology and accelerating drug development.[2][4] Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful molecular imaging techniques that allow for the non-invasive quantification of receptor density and occupancy.[4][6] The success of these techniques hinges on the availability of high-affinity, selective radiotracers, which are synthesized from carefully designed precursor molecules.

This guide provides an in-depth comparison of 3-(Chloromethyl)quinuclidin-3-ol hydrochloride, a key building block for quinuclidinyl-based radioligands, with other classes of precursors used in the synthesis of PET tracers for mAChRs. We will delve into the synthetic rationale, compare performance based on experimental data, and provide validated protocols to empower researchers in this dynamic field.

The Central Role of the Precursor in Radiotracer Synthesis

In radiopharmaceutical sciences, a precursor is a stable, non-radioactive organic molecule designed to be the substrate in the final radiolabeling step.[7][8] The choice of precursor is arguably one of the most critical decisions in radiotracer development, as it directly influences several key outcomes:

  • Radiochemical Yield (RCY): The efficiency of the reaction incorporating the radionuclide (e.g., ¹¹C, ¹⁸F) into the precursor molecule.

  • Specific Activity (SA): The ratio of radioactivity to the total mass of the compound, a critical parameter for avoiding unwanted pharmacological effects from the tracer itself.[9]

  • Synthesis Time: The short half-lives of PET isotopes (¹¹C ≈ 20 min, ¹⁸F ≈ 110 min) demand rapid and efficient synthesis and purification protocols.

  • Metabolic Profile: The final structure of the radiotracer, determined by the precursor, dictates its in vivo stability and metabolic fate.

This guide will compare precursors based on these critical parameters, offering a clear perspective on their relative merits.

Comparative Analysis of Muscarinic Receptor Precursors

Quinuclidinyl-Based Precursors: The Legacy and Versatility

The quinuclidine core, a bicyclic amine structure, is a classic scaffold for potent muscarinic antagonists. 3-Quinuclidinyl benzilate (QNB), a non-selective muscarinic antagonist, is a well-known example.[10][11][12] Precursors based on this scaffold, such as 3-(Chloromethyl)quinuclidin-3-ol hydrochloride, are designed for the synthesis of ligands that bind to the orthosteric site of mAChRs.

Focus: 3-(Chloromethyl)quinuclidin-3-ol Hydrochloride

This precursor is a derivative of 3-quinuclidinol, a valuable building block for various muscarinic agonists and antagonists.[13][14] The chloromethyl group provides a reactive site for nucleophilic substitution, allowing for the attachment of various functional groups, including those bearing a radionuclide or a leaving group for a subsequent radiolabeling reaction.

  • Synthetic Rationale: The synthesis often starts from 3-quinuclidinone, which can be prepared via methods like the Dieckmann condensation.[15][16] The tertiary alcohol and the chloromethyl group are introduced through reactions with appropriate organometallic reagents and subsequent chlorination. The hydrochloride salt form enhances stability and solubility for handling and storage.

  • Advantages:

    • Established Chemistry: The synthesis and reactions of quinuclidine derivatives are well-documented, providing a solid foundation for developing new tracers.[14]

    • High Affinity: The quinuclidinyl benzilate scaffold is known for its high affinity for mAChRs, a desirable property for an imaging agent.[17]

    • Versatility: The core structure can be modified to tune selectivity and pharmacokinetic properties.

  • Challenges:

    • Subtype Non-Selectivity: Many classic quinuclidinyl-based ligands, like QNB, exhibit poor selectivity across the five mAChR subtypes. This is a significant drawback for studies aiming to investigate the role of a specific subtype.

    • Complex Multi-step Synthesis: The synthesis of the precursor itself can be lengthy and require challenging purification steps.[18]

Thiazole-Based Precursors: Targeting M2 Selectivity

A significant advancement in subtype-selective imaging was the development of tracers for the M2 receptor, which is highly expressed in the heart and brain. [¹⁸F]FP-TZTP is a prominent M2-selective agonist radiotracer.[9][19]

  • Precursor Example: 3-(4-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)-1,2,5-thiadiazol-3-ylthio)propyl 4-methylbenzenesulfonate.[19]

  • Synthetic Rationale: This precursor features a tosylate group, which is an excellent leaving group for nucleophilic fluorination with [¹⁸F]fluoride. The synthesis involves building the thiadiazole and tetrahydropyridine core structures and then attaching the propyl-tosylate side chain.

  • Performance & Comparison:

    • High Selectivity: The resulting tracer, [¹⁸F]FP-TZTP, demonstrates excellent selectivity for M2 receptors over other subtypes.[9]

    • Efficient Radiolabeling: The nucleophilic displacement of the tosylate group is a highly efficient and rapid method for ¹⁸F-labeling.[19] An improved, automated synthesis reported a radiochemical yield of 29 ± 4% within 35 minutes.[19] This is a significant advantage over more complex labeling strategies.

    • Specialized Application: Unlike the broad-spectrum quinuclidinyl precursors, this class is specifically tailored for imaging a single subtype (M2), making it less versatile but highly powerful for its intended application.

Allosteric Site-Binding Precursors: A Paradigm Shift

More recent strategies have moved away from the highly conserved orthosteric binding site to target the less conserved allosteric sites on mAChRs.[1] This approach can yield tracers with superior subtype selectivity.

  • Precursor Example: Precursors for tracers like [¹¹C]GSK1034702 (M1 allosteric) and [¹¹C]MK-6884 (M4 positive allosteric modulator).[1][20]

  • Synthetic Rationale: The structures of these precursors are highly diverse and not based on the classic quinuclidine scaffold. They are typically developed through high-throughput screening of compound libraries. For ¹¹C-labeling, the precursor will contain a site for rapid methylation, often a hydroxyl or amine group, to react with [¹¹C]methyl iodide or [¹¹C]methyl triflate.[17]

  • Performance & Comparison:

    • Exceptional Selectivity: Targeting allosteric sites has led to the development of tracers with excellent selectivity for M1 or M4 receptors, which was a major challenge with orthosteric ligands.[2][20]

    • Pharmacological Insight: These tracers can provide unique information about the conformational state of the receptor and its modulation by endogenous acetylcholine.[20]

    • Developmental Complexity: Identifying and optimizing novel allosteric modulators and their precursors is a resource-intensive process, often requiring extensive medicinal chemistry efforts.

Quantitative Data Summary

The following table summarizes the performance of representative radiotracers synthesized from different precursor classes. This data is essential for objectively comparing the alternatives.

RadiotracerPrecursor ClassTarget Subtype(s)RadionuclideTypical RCY (decay-corrected)Typical Synthesis TimeReference
[¹¹C]QNBQuinuclidinylNon-selective¹¹C~20-30%40-50 min[4]
[¹⁸F]FP-TZTPThiazoleM2 Selective¹⁸F29 ± 4%~35 min[19]
[¹¹C]LSN3172176BipiperidineM1 Selective¹¹CHigh (not specified)Not specified[2]
[¹¹C]MK-6884Allosteric ModulatorM4 Selective¹¹CNot specifiedNot specified[20]
3-MPBPiperidyl BenzilateNon-selective¹¹CNot specifiedNot specified[17]

Note: RCY (Radiochemical Yield) can vary significantly based on the specific synthesis module and starting radioactivity.

Visualizing Key Concepts

Muscarinic Receptor Signaling Pathways

The diagram below illustrates the two primary signaling cascades initiated by mAChR activation. The M1/M3/M5 subtypes activate the Gq pathway, leading to intracellular calcium release, while M2/M4 subtypes activate the Gi pathway, inhibiting cAMP production. Understanding these pathways is crucial for interpreting the functional consequences of receptor binding observed in PET studies.

G_protein_signaling cluster_M1_M3_M5 M1, M3, M5 Subtypes cluster_M2_M4 M2, M4 Subtypes ACh1 Acetylcholine M_odd M1/M3/M5 Receptor ACh1->M_odd Gq Gαq/11 M_odd->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response1 Cellular Response Ca->Response1 PKC->Response1 ACh2 Acetylcholine M_even M2/M4 Receptor ACh2->M_even Gi Gαi/o M_even->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP ↓ cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Response2 Cellular Response PKA->Response2

Caption: Simplified Gq/11 and Gi/o signaling pathways for muscarinic acetylcholine receptors.

Radiotracer Development and Evaluation Workflow

The journey from a precursor molecule to a validated clinical imaging agent is a multi-step, iterative process. The following workflow outlines the critical stages, from initial synthesis to preclinical in vivo evaluation. This self-validating system ensures that only the most promising candidates advance, saving time and resources.

radiotracer_workflow cluster_chem Chemistry & Radiochemistry cluster_invitro In Vitro Evaluation cluster_invivo Preclinical In Vivo Evaluation precursor Precursor Synthesis & Characterization radiolabeling Radiolabeling Optimization (¹¹C or ¹⁸F) precursor->radiolabeling qc Quality Control (Purity, SA, Stability) radiolabeling->qc binding Receptor Binding Assays (Affinity Kd, Selectivity Ki) qc->binding Proceed if QC passes autorad Autoradiography (Tissue Distribution) binding->autorad pet PET/SPECT Imaging (Brain Uptake, Kinetics) autorad->pet Proceed if high affinity & selectivity metabolism Metabolite Analysis (Blood, Brain) pet->metabolism occupancy Receptor Occupancy Studies pet->occupancy end_node Candidate for Clinical Translation occupancy->end_node

Caption: A logical workflow for the development and preclinical validation of a novel PET radiotracer.

Experimental Protocols: A Practical Guide

The following protocols are provided as validated starting points for researchers. Explanations are included to clarify the rationale behind critical steps.

Protocol 1: Automated Radiosynthesis of [¹⁸F]FP-TZTP

This protocol is adapted from an improved method for synthesizing the M2-selective tracer [¹⁸F]FP-TZTP, highlighting the efficiency of modern radiochemistry.[19]

Rationale: This method uses a tosylate precursor for a one-step nucleophilic fluorination. The automation (e.g., using a GE TRACERlab module) ensures reproducibility, minimizes radiation exposure to personnel, and shortens the synthesis time, which is critical for maximizing specific activity.

Materials:

  • 3-(4-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)-1,2,5-thiadiazol-3-ylthio)propyl 4-methylbenzenesulfonate (precursor)

  • [¹⁸F]Fluoride (produced via cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Water for Injection

  • HPLC system with a semi-preparative column

  • Solid-Phase Extraction (SPE) cartridge (e.g., C18)

Procedure:

  • [¹⁸F]Fluoride Trapping and Elution: Load the aqueous [¹⁸F]fluoride from the cyclotron target onto a quaternary methylammonium (QMA) anion-exchange cartridge.

  • Elute the trapped [¹⁸F]F⁻ into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

  • Azeotropic Drying: Dry the [¹⁸F]fluoride by heating the reaction vessel under a stream of nitrogen or vacuum to remove water. This step is critical as water will compete with the fluoride as a nucleophile, drastically reducing yield. Repeat 2-3 times with anhydrous acetonitrile.

  • Radiolabeling Reaction: Dissolve the tosylate precursor (~2-3 mg) in anhydrous acetonitrile (1 mL) and add it to the dried K[¹⁸F]/K₂₂₂ complex.

  • Seal the reaction vessel and heat to 80°C for 5 minutes.[19] The elevated temperature accelerates the rate of the Sₙ2 reaction.

  • Purification: After cooling, quench the reaction with the HPLC mobile phase. Inject the entire crude reaction mixture onto the semi-preparative HPLC system to separate [¹⁸F]FP-TZTP from unreacted [¹⁸F]fluoride and the precursor.

  • Formulation: Collect the HPLC fraction containing the product. Trap the product on a C18 SPE cartridge. Wash the cartridge with sterile water to remove residual HPLC solvents. Elute the final product from the cartridge using ethanol and dilute with sterile saline for injection.

  • Quality Control: Perform standard QC tests for radiochemical purity (analytical HPLC), residual solvents (GC), pH, and sterility before administration.

Protocol 2: In Vitro Competition Binding Assay

Rationale: This assay determines the affinity (Ki) of a new, non-radioactive compound by measuring its ability to compete with a known radioligand for binding to the target receptor. It's a fundamental step in characterizing any new potential imaging agent or therapeutic drug.[21][22]

Materials:

  • Tissue homogenate or cell membranes expressing the mAChR subtype of interest.

  • A suitable radioligand with high affinity for the target (e.g., [³H]N-methylscopolamine ([³H]NMS) for general mAChR binding).

  • Test compound (the new ligand being evaluated).

  • Non-specific binding control (a high concentration of a known antagonist, e.g., atropine).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters and a cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Assay Setup: In a 96-well plate, prepare triplicate wells for each condition:

    • Total Binding: Membrane homogenate + buffer + radioligand.

    • Non-Specific Binding (NSB): Membrane homogenate + buffer + radioligand + high concentration of atropine (e.g., 1 µM).

    • Competition: Membrane homogenate + buffer + radioligand + varying concentrations of the test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation: Add the membrane preparation to the wells. Initiate the binding reaction by adding the radioligand. Incubate at a defined temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Wash the filters quickly with ice-cold incubation buffer to remove any unbound radioactivity.

  • Counting: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Preclinical In Vivo PET Imaging and Receptor Occupancy

Rationale: This experiment assesses the in vivo behavior of a new radiotracer and can be used to determine the relationship between the dose of a therapeutic drug and its engagement with the target receptor in the brain.[17][23]

Materials:

  • Formulated, sterile radiotracer (e.g., from Protocol 1).

  • Anesthetized research animal (e.g., non-human primate or rodent).[17]

  • PET scanner.

  • Arterial line for blood sampling (for full kinetic modeling).

  • Test drug (for occupancy study).

Procedure:

  • Animal Preparation: Anesthetize the animal and position it in the PET scanner. If required, insert an arterial line for blood sampling to measure the arterial input function.

  • Baseline Scan:

    • Acquire a transmission scan for attenuation correction.

    • Administer a bolus injection of the radiotracer via a venous catheter.

    • Begin dynamic PET data acquisition for 60-120 minutes.

    • Collect arterial blood samples at frequent intervals, especially in the first few minutes, to measure whole blood and plasma radioactivity and to analyze for radiometabolites.

  • Occupancy Scan:

    • On a separate day, or after the tracer from the baseline scan has decayed, administer a pre-treatment dose of the unlabeled test drug.

    • Allow sufficient time for the drug to reach its target in the brain (based on its known pharmacokinetics).

    • Repeat the radiotracer injection and dynamic PET scan exactly as in the baseline procedure.

  • Image Reconstruction and Analysis:

    • Reconstruct the dynamic PET data into a series of time-framed images.

    • Co-register the PET images with an anatomical MRI or CT scan for accurate delineation of brain regions of interest (ROIs), such as the striatum, cortex, and cerebellum.

    • Generate time-activity curves (TACs) for each ROI.

  • Kinetic Modeling: Analyze the TACs using appropriate pharmacokinetic models (e.g., two-tissue compartment model or graphical analysis methods) to calculate outcome measures like the total volume of distribution (Vₜ).[2]

  • Calculating Occupancy: Calculate the receptor occupancy (RO) in a specific region using the formula: RO (%) = 100 * (Vₜ_baseline - Vₜ_drug) / (Vₜ_baseline - Vₙₐ), where Vₙₐ is the non-displaceable volume of distribution, often estimated from a reference region with very low receptor density (like the cerebellum for some tracers).[2]

Conclusion and Future Outlook

The development of radiotracers for muscarinic receptors has evolved significantly, moving from non-selective, high-affinity antagonists to highly selective allosteric modulators. While classic precursors like 3-(Chloromethyl)quinuclidin-3-ol hydrochloride remain relevant for synthesizing tool compounds and certain non-selective radioligands, the field is increasingly driven by the need for subtype selectivity.

Precursors for tracers like [¹⁸F]FP-TZTP and the newer allosteric modulators represent the cutting edge, enabling researchers to dissect the specific roles of M2, M1, and M4 receptors in health and disease.[19][20] The choice of a precursor is a strategic decision that must align with the specific research question. For studies requiring high subtype selectivity, novel scaffolds are superior. For broader receptor mapping or when leveraging established chemistry is a priority, the quinuclidinyl-based precursors still hold value.

The future of muscarinic receptor imaging will likely focus on developing a more comprehensive toolkit of PET tracers that cover all five subtypes with high selectivity and optimal imaging characteristics. This will not only enhance our fundamental understanding of the cholinergic system but also provide invaluable tools for the development of next-generation therapeutics for a host of neurological and psychiatric disorders.[4]

References

  • Update on PET Tracer Development for Muscarinic Acetylcholine Receptors - PMC.
  • (PDF) Update on PET Tracer Development for Muscarinic Acetylcholine Receptors.
  • PET Imaging of Muscarinic Receptors - Radiology Key. Radiology Key.
  • New PET Tracer Binds Muscarinic Acetylcholine Receptors - Alzforum. Alzforum.
  • Evaluation of 11C-LSN3172176 as a Novel PET Tracer for Imaging M1 Muscarinic Acetylcholine Receptors in Nonhuman Primates - PubMed.
  • An improved radiosynthesis of the muscarinic M2 radiopharmaceutical, [18F]FP-TZTP - PubMed.
  • Preclinical studies on [11C]TMSX for mapping adenosine A2A receptors by positron emission tomography - PubMed.
  • (PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays.
  • Cellular signaling mechanisms for muscarinic acetylcholine receptors - PubMed.
  • Design of Aminophosphine Precursor for Robust Synthesis of InP Quantum Dots with Near‐unity Quantum Yield - ResearchGate.
  • 3‐Quinuclidinyl benzilate (agent BZ) toxicokinetics in rats | Request PDF - ResearchGate.
  • Concepts for design and analysis of receptor radiopharmaceuticals: The Receptor-Binding Radiotracers series of meetings provided the foundation - PubMed Central.
  • The automated radiosynthesis of [18F]FP-TZTP - PubMed - NIH.
  • 3-Quinuclidinyl benzil
  • Guidance for preclinical studies with radiopharmaceuticals - Scientific, technical publications in the nuclear field | IAEA.
  • 3-quinuclidone hydrochloride - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • US3464997A - Synthesis of 3-quinuclidinol - Google Patents.
  • A process for producing 3-quinuclidinone hydrochloride by oxidation of unwanted isomer 3-S-quinuclidinol - Zenodo. Zenodo. [Link]

  • A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal. [Link]

  • Receptor Binding - Technical Notes - Sygnature Discovery. Sygnature Discovery. [Link]

  • Receptor Occupancy Assay - Gifford Bioscience. Gifford Bioscience. [Link]

  • SNMMI Clinical Trials Network Research Series for Technologists: Clinical Research Primer—Use of Imaging Agents in Therapeutic Drug Development and Approval | Journal of Nuclear Medicine Technology. Journal of Nuclear Medicine Technology. [Link]

  • Precursor recommendation for inorganic synthesis by machine learning materials similarity from scientific literature - PMC - NIH. National Center for Biotechnology Information. [Link]

  • MILITARY INCAPACITATING AGENT BZ (3-QUINUCLIDINYL BENZILATE) - PAST, PRESENT AND FUTURE. Military Medical Science Letters. [Link]

  • Muscarinic acetylcholine receptors fact sheet - Bristol Myers Squibb. Bristol Myers Squibb. [Link]

Sources

Validation

A Comparative Guide to the Synthesis of 3-Quinuclidinone: An In-Depth Analysis for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of 3-Quinuclidinone in Medicinal Chemistry 3-Quinuclidinone, a bicyclic bridged amine, is a deceptively simple molecule that holds a place of significant strategic importance in the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3-Quinuclidinone in Medicinal Chemistry

3-Quinuclidinone, a bicyclic bridged amine, is a deceptively simple molecule that holds a place of significant strategic importance in the landscape of modern drug discovery and development. Its rigid, cage-like structure provides a unique and conformationally restricted scaffold, making it an invaluable building block for a diverse array of pharmacologically active agents. The quinuclidine core is found in drugs targeting a range of conditions, from Alzheimer's disease and Sjögren's syndrome to urinary incontinence.[1][2] Consequently, the efficient and scalable synthesis of 3-quinuclidinone is a critical consideration for any research program involved in the development of quinuclidine-based therapeutics.

This guide provides a comprehensive comparative analysis of the most prevalent synthetic routes to 3-quinuclidinone. Moving beyond a mere recitation of protocols, we will delve into the mechanistic underpinnings, practical considerations, and comparative performance of each pathway. Our objective is to equip researchers, medicinal chemists, and process development scientists with the critical insights necessary to select the most appropriate synthetic strategy for their specific needs, be it for small-scale laboratory research or large-scale industrial production.

Route 1: The Classic Dieckmann Condensation Approach

The Dieckmann condensation is a cornerstone of cyclic ketone synthesis, and its application to the preparation of 3-quinuclidinone is a well-established and reliable method.[3] This intramolecular cyclization of a diester to form a β-keto ester is a powerful tool for the construction of the quinuclidinone core. The most common iteration of this route begins with readily available starting materials and proceeds through a series of robust transformations.

Reaction Scheme & Mechanism

The overall transformation can be summarized as follows:

Dieckmann_Condensation Start Ethyl Isonicotinate Intermediate1 1-Carbethoxymethyl-4- carbethoxypyridinium bromide Start->Intermediate1 Ethyl Bromoacetate Intermediate2 1-Carbethoxymethyl-4- carbethoxypiperidine Intermediate1->Intermediate2 Hydrogenation (H₂, Pd/C) Intermediate3 β-Keto Ester Intermediate Intermediate2->Intermediate3 Base (e.g., KOtBu, NaOEt) Product 3-Quinuclidinone Intermediate3->Product Hydrolysis & Decarboxylation (H₃O⁺, Δ)

Caption: The Dieckmann Condensation Route to 3-Quinuclidinone.

The key step in this sequence is the base-mediated intramolecular condensation of 1-carbethoxymethyl-4-carbethoxypiperidine. The base abstracts an acidic α-proton from one of the ester groups, generating an enolate which then attacks the carbonyl carbon of the other ester group, forming a cyclic β-keto ester intermediate. Subsequent hydrolysis and decarboxylation yield the desired 3-quinuclidinone.

Experimental Protocol: A Validated Laboratory Procedure

The following protocol is adapted from the robust and well-vetted procedure published in Organic Syntheses.[3]

Step 1: N-Alkylation of Ethyl Isonicotinate

  • In a round-bottom flask, dissolve ethyl isonicotinate in a suitable solvent such as acetone.

  • Add ethyl bromoacetate and heat the mixture to reflux.

  • Monitor the reaction by TLC until completion.

  • Cool the reaction mixture and collect the precipitated 1-carbethoxymethyl-4-carbethoxypyridinium bromide by filtration.

Step 2: Hydrogenation of the Pyridinium Salt

  • Dissolve the pyridinium bromide from the previous step in ethanol.

  • Add 10% palladium on charcoal catalyst.

  • Hydrogenate the mixture in a high-pressure autoclave at elevated temperature and pressure (e.g., 90°C, 100 atm) until hydrogen uptake ceases.[3]

  • Cool the reaction, filter off the catalyst, and concentrate the filtrate under reduced pressure to obtain 1-carbethoxymethyl-4-carbethoxypiperidine hydrobromide.

Step 3: Dieckmann Condensation and Decarboxylation

  • Prepare a solution of a strong base, such as potassium ethoxide or potassium tert-butoxide, in a dry, high-boiling solvent like toluene.[2]

  • Add a solution of 1-carbethoxymethyl-4-carbethoxypiperidine in the same solvent dropwise to the heated base solution.

  • Reflux the mixture to drive the cyclization to completion.

  • Cool the reaction and quench with an aqueous acid solution.

  • Heat the acidic aqueous layer to effect hydrolysis and decarboxylation.

  • Basify the solution and extract the 3-quinuclidinone product with a suitable organic solvent (e.g., chloroform).

  • Dry the organic extracts, concentrate, and purify the product, typically by distillation or crystallization of its hydrochloride salt.

Performance Analysis and Field Insights

The Dieckmann condensation route is a reliable and well-understood method for the synthesis of 3-quinuclidinone. However, it is not without its challenges.

  • Advantages:

    • Utilizes readily available and relatively inexpensive starting materials.

    • The individual steps are generally high-yielding.

    • The procedure is well-documented and has been successfully scaled.

  • Disadvantages:

    • The hydrogenation step requires high-pressure equipment, which may not be available in all laboratory settings.

    • The use of strong, moisture-sensitive bases like potassium ethoxide requires careful handling and anhydrous conditions.

    • The formation of a solid dope during the Dieckmann reaction can sometimes lead to stirring difficulties and impact reaction purity.[4]

Recent patents have described process improvements, such as the addition of an alcohol during the cyclization step to aid in the dispersion of the reaction mixture and reduce byproduct formation, leading to yields of up to 90% and purities greater than 98%.[4]

Route 2: The Oxidation of 3-Quinuclidinol - A Strategy for Stereochemical Control and Recycling

In many pharmaceutical applications, only one enantiomer of a chiral quinuclidinol derivative is therapeutically active. This often results in the generation of a significant quantity of the "unwanted" enantiomer as a byproduct of stereoselective synthesis or resolution. An efficient method to convert this undesired stereoisomer back to the prochiral 3-quinuclidinone for recycling is therefore highly valuable from both an economic and an environmental perspective.

Reaction Scheme: The Corey-Kim Oxidation

A particularly effective method for this transformation is the Corey-Kim oxidation, which utilizes a complex of N-chlorosuccinimide (NCS) and dimethyl sulfide (DMS).[1]

Oxidation_Route Start (S)-3-Quinuclidinol Product 3-Quinuclidinone Start->Product NCS, DMS, Toluene, Et₃N

Caption: Oxidation of (S)-3-Quinuclidinol to 3-Quinuclidinone.

This oxidation proceeds via the formation of a sulfoxonium salt intermediate, which then undergoes base-mediated elimination to yield the ketone.

Experimental Protocol: A Scalable Oxidation Procedure

The following protocol is based on a reported industrial process for the recycling of (S)-3-quinuclidinol.[1]

  • To a solution of (S)-3-quinuclidinol in a suitable solvent like toluene, add N-chlorosuccinimide at a low temperature (e.g., -25°C).

  • Slowly add dimethyl sulfide while maintaining the low temperature.

  • Add a hindered base, such as triethylamine, and allow the reaction to warm to room temperature.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Quench the reaction with an aqueous base, such as sodium hydroxide solution.[1]

  • Separate the organic layer and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry, and concentrate under reduced pressure.

  • The resulting 3-quinuclidinone can be purified by distillation or by forming its hydrochloride salt.

Performance Analysis and Strategic Implications

The oxidation of 3-quinuclidinol is a highly efficient and industrially viable process.

  • Advantages:

    • Provides a valuable method for recycling unwanted stereoisomers, improving the overall atom economy of a synthetic route to a chiral quinuclidinol.

    • The Corey-Kim oxidation is a high-yielding and selective method that avoids the use of heavy metals.[1][5]

    • The procedure is operationally simple and amenable to scale-up.[1]

  • Disadvantages:

    • This route is contingent on the availability of 3-quinuclidinol as a starting material, which itself must be synthesized.

    • The reaction generates a stoichiometric amount of dimethyl sulfide and succinimide as byproducts.

Comparative Analysis of Synthetic Routes

To facilitate a direct comparison, the key parameters of the two primary routes are summarized in the table below.

ParameterDieckmann Condensation RouteOxidation of 3-Quinuclidinol Route
Starting Materials Ethyl isonicotinate, ethyl bromoacetate(S)- or (R)-3-Quinuclidinol
Key Reagents H₂, Pd/C, Strong Base (e.g., KOtBu)NCS, DMS, Triethylamine
Number of Steps 3-41
Overall Yield ~70% (can be improved to ~90%)[4]High (typically >90%)[5]
Purity Good to Excellent (>98% achievable)[4]Excellent
Scalability Demonstrated at scale, but can be challengingReadily scalable
Safety Considerations High-pressure hydrogenation, handling of pyrophoric basesUse of NCS (oxidizer), malodorous DMS
Primary Application De novo synthesis from simple precursorsRecycling of unwanted stereoisomers

Conclusion and Recommendations

The choice of synthetic route to 3-quinuclidinone is fundamentally dictated by the specific goals and constraints of the research or manufacturing campaign.

  • For de novo synthesis at both the laboratory and industrial scale , the Dieckmann condensation route remains a viable and well-established option. Its reliance on inexpensive starting materials makes it economically attractive, although the operational complexities of high-pressure hydrogenation and the use of strong bases must be carefully managed. Process optimization efforts, such as those described in recent patents, can significantly enhance the efficiency and practicality of this approach.

  • For research programs focused on the synthesis of enantiopure quinuclidinol derivatives , the oxidation of the undesired enantiomer of 3-quinuclidinol is an indispensable strategy. This approach maximizes atom economy and significantly reduces the overall cost of the chiral target molecule. The Corey-Kim oxidation provides a robust and scalable method for this transformation.

References

  • Organic Syntheses, Coll. Vol. 4, p.816 (1963); Vol. 34, p.83 (1954). [Link]

  • CN103113366A - Preparation method for 3-quinuclidone - Google P
  • A process for producing 3-quinuclidinone hydrochloride by oxidation of unwanted isomer 3-S-quinuclidinol - Zenodo. [Link]

  • 3-quinuclidinol synthesis? - Sciencemadness Discussion Board. [Link]

  • A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chem Ind J. 2018;14(3):127. [Link]

  • CN114437060A - Preparation method of (R) -and (S)
  • The Synthesis of Functionalised Quinuclidines. The University of Liverpool Repository. [Link]

  • (+-)-3-Quinuclidinol | C7H13NO - PubChem. [Link]

  • ChemInform Abstract: A Process for Producing 3-Quinuclidinone Hydrochloride by Oxidation of Unwanted Isomer 3-S-Quinuclidinol. | Request PDF - ResearchGate. [Link]

  • Quinuclidine chemistry: autocondensation reactions of 3-quinuclidinone - PubMed. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(Chloromethyl)quinuclidin-3-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecyc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, culminating in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-(Chloromethyl)quinuclidin-3-ol hydrochloride, a halogenated heterocyclic compound. Our focus is to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of your laboratory personnel and the protection of our environment.

Understanding the Hazard Profile: Why Special Disposal is Critical

3-(Chloromethyl)quinuclidin-3-ol hydrochloride belongs to the quinuclidine class of compounds, which are known to have biological activity.[1][2] The primary concern for disposal, however, stems from its classification as a halogenated organic compound due to the presence of the chloromethyl group.[3] Halogenated organics are subject to stringent disposal regulations because they can be persistent in the environment and may form toxic byproducts upon improper treatment, such as incineration at inadequate temperatures.[4]

Key Safety and Hazard Considerations:

  • Corrosivity: Quinuclidine derivatives can be corrosive.

  • Toxicity: The toxicological properties of this specific compound have not been fully investigated, but it should be handled as a potentially toxic substance.[5]

  • Environmental Persistence: Halogenated organic compounds can persist in the environment.[4]

  • Reactivity: The chloromethyl group has the potential for reactivity, which necessitates careful handling and segregation from incompatible materials.

The Core Principle: Professional Hazardous Waste Disposal

The cornerstone of responsible chemical waste management is the engagement of a licensed professional hazardous waste disposal service. These services are equipped to handle, transport, and treat chemical waste in accordance with all federal, state, and local regulations, including those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] Under no circumstances should 3-(Chloromethyl)quinuclidin-3-ol hydrochloride be disposed of down the sanitary sewer or allowed to evaporate in a fume hood.

Step-by-Step Laboratory Protocol for Waste Management

This protocol outlines the essential steps for the safe segregation, containment, and labeling of 3-(Chloromethyl)quinuclidin-3-ol hydrochloride waste within the laboratory, pending collection by a professional disposal service.

Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE:

  • Safety goggles (chemical splash-proof)

  • Chemical-resistant gloves (nitrile or neoprene)

  • A properly fitting lab coat

Waste Segregation and Containment
  • Designated Waste Container: Use a dedicated, leak-proof container for the collection of 3-(Chloromethyl)quinuclidin-3-ol hydrochloride waste. The container should be made of a material compatible with chlorinated organic compounds, such as glass or high-density polyethylene (HDPE).

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect pure solid compound, contaminated spatulas, weigh boats, and gloves in a clearly labeled, sealed plastic bag or a wide-mouthed solid waste container.

    • Liquid Waste: If the compound is in solution, collect it in a dedicated liquid waste container. Do not mix with non-halogenated solvent waste.

  • Prevent Incompatibilities: Do not mix this waste with other reactive waste streams, such as strong acids, bases, or oxidizing agents.

Labeling

Proper labeling is a critical component of safe waste management. The waste container must be clearly and securely labeled with the following information:

  • The words "HAZARDOUS WASTE "

  • The full chemical name: "3-(Chloromethyl)quinuclidin-3-ol hydrochloride "

  • The associated hazards (e.g., "Corrosive," "Toxic," "Halogenated Organic")

  • The date on which the first waste was added to the container.

  • The name and contact information of the generating laboratory or principal investigator.

Storage

Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory. This area should be:

  • Well-ventilated.

  • Away from sources of ignition or heat.

  • In secondary containment to capture any potential leaks.

Quantitative Data Summary for Disposal

The following table summarizes key quantitative parameters and guidelines for the management of halogenated organic waste in a laboratory setting.

ParameterGuidelineRationale
Waste Classification Hazardous Waste (Halogenated Organic)Due to the presence of the chloromethyl group, this compound falls under regulations for halogenated organic waste.
RCRA Waste Code Likely F-listed or D-listedThe specific code depends on the process generating the waste and its characteristics. Professional disposal services will assist in proper classification.[7]
Container Type Glass or HDPEChemical compatibility is crucial to prevent container degradation and leaks.
Segregation Separate from non-halogenated wastePrevents cross-contamination and ensures proper treatment.
pH of Aqueous Solutions Do not neutralize for drain disposalWastes with a pH ≤ 2 or ≥ 12.5 are considered corrosive hazardous wastes.[7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3-(Chloromethyl)quinuclidin-3-ol hydrochloride.

DisposalWorkflow start Start: Generation of 3-(Chloromethyl)quinuclidin-3-ol hydrochloride waste assess_hazards Assess Hazards: - Halogenated Organic - Potential Reactivity - Potential Toxicity/Corrosivity start->assess_hazards ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat assess_hazards->ppe segregate Segregate Waste: - Solid vs. Liquid - Separate from non-halogenated and incompatible waste ppe->segregate contain Contain Waste: - Use dedicated, compatible container (Glass or HDPE) segregate->contain label Label Container: - 'HAZARDOUS WASTE' - Full Chemical Name - Hazards - Date contain->label store Store Safely: - Designated Satellite Accumulation Area - Secondary Containment label->store contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor for Pickup store->contact_ehs end End: Proper and Compliant Disposal contact_ehs->end

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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